Ibu-deoxycytidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5/c1-7(2)12(19)14-10-3-4-16(13(20)15-10)11-5-8(18)9(6-17)21-11/h3-4,7-9,11,17-18H,5-6H2,1-2H3,(H,14,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTIVAGPIHEWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401806 | |
| Record name | ST056931 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110522-75-3 | |
| Record name | ST056931 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of the Isobutyryl Group in Deoxycytidine Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of oligonucleotide synthesis and the development of nucleic acid-based therapeutics, the precise control of chemical reactions is paramount. This is achieved through the strategic use of protecting groups, temporary modifications to reactive functional groups that prevent unwanted side reactions. Among these, the isobutyryl (Ibu) group plays a crucial role in the protection of the exocyclic amine of deoxycytidine. This technical guide provides an in-depth exploration of the function of the isobutyryl protecting group in Ibu-deoxycytidine, detailing its mechanism, application in solid-phase oligonucleotide synthesis, and the rationale behind its selection over other protecting groups.
Introduction: The Imperative of Protecting Groups in Nucleoside Chemistry
The synthesis of oligonucleotides, the building blocks of DNA and RNA, is a stepwise process that involves the sequential addition of nucleoside phosphoramidites to a growing chain. Each nucleoside contains reactive functional groups, including the hydroxyl groups of the sugar moiety and the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine). To ensure the specific and controlled formation of the desired phosphodiester backbone, these reactive sites must be temporarily blocked or "protected".[1][2]
The ideal protecting group exhibits several key characteristics:
-
Ease of Introduction: It should react efficiently and selectively with the target functional group under mild conditions.
-
Stability: It must remain intact throughout the multiple steps of oligonucleotide synthesis, which include coupling, capping, and oxidation.
The Isobutyryl Group: A Workhorse for Cytidine Protection
The isobutyryl group is a simple acyl group derived from isobutyric acid. In the context of Ibu-deoxycytidine, it is attached to the exocyclic N4-amino group of the cytosine base. This seemingly minor modification has profound implications for the successful synthesis of DNA and RNA strands.
Preventing Undesirable Side Reactions
The primary role of the isobutyryl group is to prevent the nucleophilic N4-amino group of deoxycytidine from participating in unwanted side reactions during oligonucleotide synthesis.[] Without protection, this amino group could react with the activated phosphoramidite monomers, leading to branched oligonucleotide chains and other impurities.
Modulating Reactivity and Solubility
The introduction of the isobutyryl group also influences the overall chemical properties of the deoxycytidine monomer. It can enhance solubility in the organic solvents used during solid-phase synthesis, such as acetonitrile, which can lead to higher effective concentrations of the phosphoramidite and improved coupling efficiency.[4]
The Chemistry of Protection and Deprotection
The application and removal of the isobutyryl group are well-established chemical transformations.
Protection: Acylation of Deoxycytidine
The isobutyryl group is typically introduced by reacting 2'-deoxycytidine with isobutyryl chloride or isobutyric anhydride in the presence of a base, such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the N4-amino group of cytidine attacks the carbonyl carbon of the acylating agent.
Experimental Protocol: Synthesis of N4-Isobutyryl-2'-deoxycytidine
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and starting materials.
-
Dissolution: Suspend 2'-deoxycytidine in a suitable aprotic solvent, such as pyridine.
-
Cooling: Cool the reaction mixture in an ice bath to control the exothermic reaction.
-
Acylation: Slowly add isobutyryl chloride (or isobutyric anhydride) to the stirred suspension. The amount of acylating agent should be in slight excess.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench the excess acylating agent by the addition of a small amount of water or methanol.
-
Work-up and Purification: The product is then isolated and purified using standard techniques, such as extraction and crystallization or silica gel chromatography.
Deprotection: Base-Catalyzed Hydrolysis
While effective, standard deprotection with ammonium hydroxide often requires elevated temperatures (e.g., 55°C) and prolonged reaction times (several hours) to ensure complete removal of all protecting groups, particularly the more resistant isobutyryl group on guanine.[][5][6]
Comparison with Other Protecting Groups for Cytidine
The choice of a protecting group is a critical decision in oligonucleotide synthesis. While the benzoyl (Bz) and acetyl (Ac) groups are also commonly used for cytidine protection, the isobutyryl group offers a distinct set of advantages and disadvantages.[2][]
| Protecting Group | Structure | Relative Lability | Key Considerations |
| Isobutyryl (Ibu) | (CH₃)₂CHCO- | Intermediate | Good balance of stability and lability. Slower to cleave than acetyl but faster than benzoyl under standard conditions.[7] |
| Acetyl (Ac) | CH₃CO- | High | More labile than isobutyryl and benzoyl. Its rapid removal can minimize side reactions like transamination.[7] |
| Benzoyl (Bz) | C₆H₅CO- | Low | More stable than isobutyryl and acetyl. Slower deprotection can sometimes lead to incomplete removal or side reactions.[5][7] |
A significant advantage of the isobutyryl group over the benzoyl group is its reduced propensity to cause transamination, a side reaction where the exocyclic amine is displaced by the deprotecting amine (e.g., ammonia or methylamine).[7] For instance, when using ethylene diamine for deprotection, the level of transamination with the isobutyryl group is around 4%, significantly lower than the 16% observed with the benzoyl group.[7]
Visualization of the Protective Role
The following diagrams illustrate the key chemical transformations involving the isobutyryl protecting group.
Caption: Comparison of unprotected and Ibu-protected deoxycytidine.
Conclusion: A Balanced Choice for Robust Synthesis
The isobutyryl protecting group represents a well-balanced and reliable choice for the protection of the exocyclic amine of deoxycytidine in oligonucleotide synthesis. Its intermediate lability ensures stability during the synthetic cycles while allowing for efficient removal during the final deprotection step. By preventing unwanted side reactions and contributing to favorable reaction kinetics, the isobutyryl group is an indispensable tool for researchers and scientists in the synthesis of high-quality oligonucleotides for a wide range of applications, from basic research to the development of novel therapeutics.
References
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Biotage. Solid Phase Oligonucleotide Synthesis. [Link]
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Glen Research. (1996). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report, 9(1), 2-4. [Link]
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Hayakawa, Y., et al. (2010). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 15(10), 7509-7527. [Link]
-
Megan, R. (2023, June 17). Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. [Link]
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Glen Research. (1993). UltraFast DNA Synthesis - 10 Minute Deprotection. Glen Report, 6(2), 2-3. [Link]
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Synthego. (2021, October 26). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. [Link]
-
Pon, R. T., Damha, M. J., & Ogilvie, K. K. (1985). Necessary protection of the O6-position of guanine during the solid phase synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron Letters, 26(21), 2525-2528. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Hayakawa, Y., et al. (2010). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N-Cyano-Ethylthymine. ResearchGate. [Link]
-
Taj, S. A. S., et al. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1327-1330. [Link]
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Lönnberg, H. (2017). Synthesis of oligonucleotides on a soluble support. Beilstein Journal of Organic Chemistry, 13, 1340-1374. [Link]
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Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397-416. [Link]
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Zhang, X., & Gu, X. (2018). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Molecules, 23(5), 1083. [Link]
-
ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
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The Emergence of a Novel Bi-functional Molecule: A Technical Guide to the Discovery and Initial Synthesis of Ibu-deoxycytidine
Abstract
The convergence of anti-inflammatory and cytotoxic therapeutic strategies presents a compelling frontier in drug development. This guide details the conceptual discovery and initial synthetic pathways for Ibu-deoxycytidine, a novel conjugate molecule linking the non-steroidal anti-inflammatory drug (NSAID) ibuprofen to the nucleoside 2'-deoxycytidine. We explore the scientific rationale underpinning this molecular design, focusing on a dual-pronged therapeutic potential: targeted delivery to inflamed or malignant tissues and synergistic anti-proliferative and anti-inflammatory action. This document provides two distinct, detailed protocols for the initial synthesis of Ibu-deoxycytidine, targeting either an amide linkage at the N4 position of the cytosine base or an ester linkage at the 5'-hydroxyl of the deoxyribose sugar. Comprehensive methodologies, from the activation of ibuprofen to the strategic use of protecting groups and final conjugation, are presented. Furthermore, we outline the requisite analytical techniques for the structural verification and purity assessment of the synthesized conjugate. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, oncology, and inflammatory diseases.
Conceptual Discovery: The Rationale for Ibu-deoxycytidine
The "discovery" of Ibu-deoxycytidine is not one of serendipity in a laboratory, but rather a deliberate, rational design born from the synthesis of established pharmacological principles. The core hypothesis is that covalently linking ibuprofen to deoxycytidine can create a prodrug with enhanced therapeutic properties compared to the administration of the individual compounds.
The Convergence of Anti-inflammatory and Cytotoxic Pathways
Chronic inflammation is a well-established driver of cellular proliferation and malignancy. NSAIDs, like ibuprofen, exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[1][2] Nucleoside analogues, such as gemcitabine and cytarabine, are cornerstone chemotherapeutic agents that, upon intracellular phosphorylation, interfere with DNA synthesis and repair, leading to apoptosis in rapidly dividing cells.[3][4][5][6]
The conjugation of an NSAID to a nucleoside analogue is a promising strategy to create a dual-target agent.[7][8] Masking the carboxylic acid group of ibuprofen can mitigate its gastrointestinal side effects, while the deoxycytidine moiety can facilitate targeted uptake into cells.[7]
Leveraging Nucleoside Transporters for Targeted Delivery
Mammalian cells are equipped with a suite of nucleoside transporters (NTs), such as human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs), which are often overexpressed in cancer cells to meet their high demand for nucleic acid precursors.[9][10][11][12] By attaching ibuprofen to deoxycytidine, the resulting conjugate is hypothesized to be recognized and actively transported into target cells via these transporters. This "Trojan horse" strategy could concentrate the therapeutic payload in inflamed or malignant tissues, enhancing efficacy while minimizing systemic toxicity.[10][13]
}
Figure 1: Proposed mechanism of action for Ibu-deoxycytidine, illustrating targeted uptake and intracellular release of active moieties.
Initial Synthesis of Ibu-deoxycytidine
Two primary synthetic routes are proposed for the initial synthesis of Ibu-deoxycytidine, each targeting a different linkage point on the deoxycytidine molecule. Route A describes the formation of a 5'-O-ester linkage, while Route B details the synthesis of an N4-amide linkage. Both routes necessitate the use of protecting groups to ensure regioselectivity.
Prerequisite: Activation of Ibuprofen
For efficient coupling to deoxycytidine, the carboxylic acid of ibuprofen must be activated. The conversion to ibuprofen acyl chloride is a robust and widely used method.
Protocol 2.1.1: Synthesis of 2-(4-isobutylphenyl)propanoyl chloride
-
Suspend ibuprofen (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add dimethylformamide (DMF) (catalytic amount, ~0.05 eq).
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude ibuprofen acyl chloride, which can be used in the subsequent steps without further purification.[14][15][16]
Route A: Synthesis of 5'-O-(2-(4-isobutylphenyl)propanoyl)-2'-deoxycytidine
This route targets the primary 5'-hydroxyl group of the deoxyribose moiety for esterification. To prevent side reactions at the N4-amino group, it must first be protected.
}
Figure 2: Workflow for the synthesis of the 5'-O-ester conjugate of Ibu-deoxycytidine.
Protocol 2.2.1: N4-Acetylation of 2'-deoxycytidine
-
Suspend 2'-deoxycytidine (1.0 eq) in anhydrous pyridine.
-
Cool the mixture to 0 °C and add acetic anhydride (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure and purify the resulting N4-acetyl-2'-deoxycytidine by silica gel chromatography.[17][18][19][20]
Protocol 2.2.2: 5'-O-Esterification
-
Dissolve N4-acetyl-2'-deoxycytidine (1.0 eq) in anhydrous pyridine.
-
Add the freshly prepared ibuprofen acyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2.2.3: N4-Deprotection
-
Dissolve the crude protected conjugate in methanolic ammonia.
-
Stir at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the final product, 5'-O-(2-(4-isobutylphenyl)propanoyl)-2'-deoxycytidine, by silica gel chromatography or preparative HPLC.
Route B: Synthesis of N4-(2-(4-isobutylphenyl)propanoyl)-2'-deoxycytidine
This route targets the exocyclic N4-amino group of the cytosine base for acylation. To ensure selectivity, the 5'- and 3'-hydroxyl groups of the deoxyribose must be protected.
}
Figure 3: Workflow for the synthesis of the N4-amide conjugate of Ibu-deoxycytidine.
Protocol 2.3.1: 5',3'-Hydroxyl Protection
-
Dissolve 2'-deoxycytidine (1.0 eq) in anhydrous pyridine.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench with methanol and remove the solvent under reduced pressure.
-
Purify the 5',3'-O-bis(TBDMS)-2'-deoxycytidine by silica gel chromatography.[21][]
Protocol 2.3.2: N4-Acylation
-
Dissolve the protected deoxycytidine (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq).
-
Add ibuprofen acyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to yield the fully protected conjugate.[23]
Protocol 2.3.3: Hydroxyl Deprotection
-
Dissolve the protected conjugate in tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.5 eq).
-
Stir at room temperature for 4-8 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Concentrate the organic layer and purify the final product, N4-(2-(4-isobutylphenyl)propanoyl)-2'-deoxycytidine, by silica gel chromatography or preparative HPLC.
Characterization and Quality Control
The structural integrity and purity of the synthesized Ibu-deoxycytidine must be rigorously confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Observations for Ibu-deoxycytidine |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent linkage. | Appearance of characteristic peaks for both the ibuprofen (isobutyl group, aromatic protons) and deoxycytidine (sugar and base protons) moieties. A downfield shift of the 5'-protons (for the ester) or a change in the chemical shift of the cytosine ring protons (for the amide) would be indicative of successful conjugation. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of identity. | The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the Ibu-deoxycytidine conjugate. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. | A single, sharp peak in the chromatogram indicates a high degree of purity. The retention time will be distinct from the starting materials. Purity can be quantified by integrating the peak area.[24][25][26][27] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Presence of characteristic absorption bands for ester or amide carbonyl groups, in addition to the signals from the parent molecules. |
Conclusion and Future Directions
This guide has laid out the conceptual framework and practical synthetic pathways for the novel molecule, Ibu-deoxycytidine. The rationale for its design is rooted in established principles of targeted drug delivery and synergistic pharmacology. The provided protocols, based on well-documented reactions in nucleoside and carboxylic acid chemistry, offer a robust starting point for the initial synthesis and characterization of this promising conjugate.
Future work will involve the in vitro evaluation of Ibu-deoxycytidine's stability in plasma and cellular extracts, its affinity for nucleoside transporters, and its cytotoxic and anti-inflammatory activity in relevant cell lines. These studies will be crucial in validating the therapeutic hypothesis and guiding the further development of this innovative molecular entity.
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- 11. Frontiers | Nucleoside transporter proteins as biomarkers of drug responsiveness and drug targets [frontiersin.org]
- 12. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 13. Transporter-Targeted Nano-Sized Vehicles for Enhanced and Site-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. safrole.com [safrole.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. medkoo.com [medkoo.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]
- 21. Preparation of DNA containing 5-hydroxymethyl-2'-deoxycytidine modification through phosphoramidites with TBDMS as 5-hydroxymethyl protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. mdpi.com [mdpi.com]
- 25. profiles.wustl.edu [profiles.wustl.edu]
- 26. protocols.io [protocols.io]
- 27. thepharmajournal.com [thepharmajournal.com]
Key features of isobutyryl protection for deoxycytidine.
Technical Guide: -Isobutyryl Protection for Deoxycytidine
Abstract
The
Chemical Architecture & Mechanism
Structural Logic
In standard phosphoramidite chemistry, the exocyclic amine of deoxycytidine (
-
(Benzoyl): Highly stable due to conjugation of the phenyl ring with the amide. Requires harsh deprotection (conc.
, 55°C, 16h). -
(Acetyl): Highly labile due to minimal steric hindrance and lack of conjugation. Deprotects rapidly (AMA, 65°C, 10 min).ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> - (Isobutyryl): The isopropyl group provides steric bulk similar to benzoyl but lacks aromatic conjugation. The +I (inductive) effect of the isopropyl group makes the carbonyl carbon less electrophilic than acetyl, but the lack of resonance stabilization (compared to benzoyl) makes the amide bond more susceptible to nucleophilic attack by hydroxide/ammonia than benzoyl.
The Transamidation Problem
A critical failure mode in
-
Mechanism: Nucleophilic attack at the amide carbonyl
Tetrahedral intermediate Collapse. -
Empirical Performance:
- : ~16% Transamidation (with ethylenediamine).
- : ~4% Transamidation.
- : <1% Transamidation (Deprotection is faster than the side reaction).
Visualization: Protection Landscape
Caption: Comparative landscape of dC protection groups.
Synthesis of the Monomer
The synthesis of 5'-O-DMT-
Protocol: Transient Silylation Route
Reagents:
-
Silylating Agent: Trimethylchlorosilane (TMSCl).[6]
-
Acylating Agent: Isobutyryl Chloride.[2]
-
Solvent: Anhydrous Pyridine.[6]
Step-by-Step Workflow:
-
Transient Protection:
-
Suspend dried 2'-deoxycytidine in anhydrous pyridine.
-
Add TMSCl (approx. 4-5 equivalents).[]
-
Mechanism:[][4][7][8] Silylation of 3'-OH and 5'-OH (and transiently
, though the amide forms preferentially).ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Observation: Solution becomes clear as the silylated nucleoside dissolves.[6]
-
-
N-Acylation:
-
Add Isobutyryl Chloride (1.1 - 1.2 eq) dropwise.[]
-
Stir at room temperature (2h).
-
Reaction: Selective formation of the
-isobutyryl amide. The silyl ethers at 3' and 5' are stable under these conditions.
-
-
Selective Hydrolysis:
-
Add aqueous ammonia or water/methanol.[7]
-
Mechanism:[][4][7][8] The unstable O-silyl ether bonds hydrolyze rapidly.[] The
-isobutyryl amide is stable under these mild hydrolytic conditions. -
Result: Pure
-isobutyryl-2'-deoxycytidine.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
-
-
DMT Protection & Phosphitylation:
-
Standard dimethoxytritylation at 5'-OH using DMT-Cl/Pyridine.[]
-
Standard phosphitylation at 3'-OH using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[]
-
Comparative Performance Data
The following data highlights why a researcher would choose
Deprotection Kinetics
Time required for >99% removal of protecting group.
| Condition | |||
| Std. Ammonia ( | 16 h @ 55°C | 4-6 h @ 55°C | < 1 h @ 55°C |
| AMA (1:1 MeNH | 1.5 h @ 65°C | 20 min @ 65°C | 5-10 min @ 65°C |
| Ethylenediamine / Ethanol | Slow / Incomplete | Moderate | Fast |
Side Reaction Profile (Transamidation)
Percentage of
| Protecting Group | Transamidation Risk | Notes |
| Benzoyl ( | High (~16%) | Significant product contamination; avoid with methylamine/diamines. |
| Isobutyryl ( | Low (~4%) | Acceptable for most applications; safer than Bz. |
| Acetyl ( | Negligible (<1%) | Ideal for AMA; deprotection outcompetes side reaction. |
Strategic Applications
Methyl Phosphonate Synthesis
Synthesis of non-ionic methyl phosphonate backbones requires deprotection with ethylenediamine in ethanol.
-
Problem:
suffers severe transamidation (10-20%) with ethylenediamine. -
Solution:
reduces this risk significantly (to ~4%), making it a viable alternative if is not available or if specific solubility properties of the isobutyryl group are required for the intermediate steps.
Photochemical & Microarray Applications
In light-directed synthesis (e.g., Affymetrix-style chips) or when using photocleavable linkers:
-
Problem: The benzoyl group is aromatic and absorbs UV light, potentially interfering with photolabile protecting groups (like MeNPOC) or quenching photo-activation.
-
Solution: The isobutyryl group is non-aromatic . It is "UV transparent" in the critical ranges used for photochemistry, preventing interference with light-directed deprotection steps.[]
"Mild" Deprotection Compatibility
For oligonucleotides containing sensitive modifications (e.g., dyes like TAMRA/CY5 that degrade in harsh ammonia):
-
can be deprotected under milder conditions (e.g., Ammonia/Ethanol at room temp for extended time) more effectively than
, preserving the dye while ensuring complete base deprotection.
Experimental Workflow: Oligo Synthesis
Synthesis Cycle (Standard 1 mol scale)
-
Detritylation: 3% TCA in DCM.
-
Coupling:
-
Monomer: 0.1 M
phosphoramidite in Acetonitrile. -
Activator: 0.25 M ETT (5-Ethylthio-1H-tetrazole).[]
-
Time: Standard (e.g., 60s - 120s) . No extended coupling needed.
-
-
Capping: Acetic Anhydride / N-Methylimidazole.[]
-
Note: No transamidation occurs during capping because the amine is already protected.
-
-
Oxidation: Iodine/Water/Pyridine.
Recommended Deprotection Protocol
For a standard DNA oligo containing
-
Reagent: Conc.
(28-30%). -
Temp/Time: 55°C for 6 hours (or Room Temp for 24 hours).
-
Validation: Analyze by HPLC. Look for the "n-1" peak or a peak with +70 Da (retained isobutyryl) if time is insufficient.
References
-
Comparison of Deprotection Kinetics
-
Chaix, C., Duplaa, A. M., Molko, D., & Teoule, R. (1987).[] Solid phase synthesis of the 5'-half molecule of E. coli tRNA Val using a new protected ribonucleoside phosphoramidite. Nucleic Acids Research, 15(2), 408-409.[] (Demonstrates isobutyryl deprotection kinetics vs benzoyl).
-
-
Transamidation Side Reactions
- Glen Research Technical Report. Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers.
-
Photolithographic Synthesis
-
McGall, G. H., et al. (1997).[] The Efficiency of Light-Directed Synthesis of DNA Arrays on Glass Substrates. Journal of the American Chemical Society. (Highlights the use of isobutyryl-dC for high-yield light-directed synthesis).
-
-
General Phosphoramidite Chemistry
-
Beaucage, S. L., & Caruthers, M. H. (1981).[] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters.
-
Sources
- 2. academic.oup.com [academic.oup.com]
- 3. N4-Benzoyl-2'-deoxycytidine | C16H17N3O5 | CID 9797617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,N4-etheno, 3,N4-ethano, and 3-(2-hydroxyethyl) derivatives of 2'-deoxycytidine and their incorporation into oligomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epublications.vu.lt [epublications.vu.lt]
- 6. benchchem.com [benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. CN113278040A - Preparation method of 5' -isobutyryl-N4-hydroxycytidine - Google Patents [patents.google.com]
Optimizing Oligonucleotide Synthesis: A Comparative Technical Guide to N4-Protection of Deoxycytidine
Executive Summary
In the high-fidelity landscape of oligonucleotide synthesis, the protection of the exocyclic amino group of 2'-deoxycytidine (dC) is a critical determinant of yield, purity, and downstream application success. While N4-benzoyl-dC (Bz-dC) has long served as the industry workhorse, the demand for "Ultra-Fast" and "Ultra-Mild" deprotection strategies has elevated alternative groups like N4-acetyl (Ac-dC) and N4-isobutyryl (Ibu-dC).
This guide provides a technical deep-dive into Ibu-deoxycytidine , contrasting its physicochemical properties, deprotection kinetics, and side-reaction profiles against the standard Benzoyl and the rapid Acetyl groups. It is designed for process chemists and oligonucleotide engineers seeking to optimize synthetic cycles and minimize impurity profiles such as N4-transamidation.
Part 1: The Chemical Challenge of N4-Deoxycytidine
The exocyclic nitrogen (N4) of cytosine is a weak nucleophile. However, during the phosphoramidite coupling cycle—specifically in the presence of potent activators like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)—an unprotected N4 amine can participate in nucleophilic attack on the activated phosphoramidite. This leads to N-branching , a catastrophic failure mode where the oligonucleotide chain grows from the base rather than the sugar backbone.
To prevent this, the N4 position is acylated.[1][2] The ideal protecting group must satisfy three opposing forces:
-
Stability: It must withstand the acidic conditions of detritylation (TCA/DCA) in every cycle.
-
Solubility: It must enhance the lipophilicity of the dC phosphoramidite to ensure high coupling efficiency in acetonitrile.
-
Lability: It must be removed completely during the final deprotection step without damaging the DNA/RNA backbone or modifying the base.
Part 2: The Contenders (Bz vs. Ac vs. Ibu)
N4-Benzoyl (Bz-dC): The Historic Standard
-
Structure: A planar, aromatic benzoyl group.
-
Pros: Extremely stable in solution; highly crystalline phosphoramidites (easy purification).
-
Cons: Requires harsh deprotection (Concentrated NH₄OH at 55°C for 8–16 hours).
-
Critical Failure: Incompatible with methylamine (AMA) deprotection due to transamidation (see Mechanism section below).
N4-Acetyl (Ac-dC): The "Fast" Specialist
-
Structure: A small aliphatic acetyl group.
-
Pros: Hydrolyzes extremely rapidly. Compatible with AMA (10 mins at 65°C).[2][3]
-
Cons: The phosphoramidite can be less stable in solution than Bz equivalents. Lower lipophilicity can sometimes affect coupling efficiency in specific solvent systems.
N4-Isobutyryl (Ibu-dC): The Strategic Hybrid
-
Structure: A branched aliphatic isobutyryl group.
-
The "Why": Ibu-dC occupies a physicochemical "sweet spot."
-
Crystallinity: Unlike some Acetyl derivatives which can be oils, Ibu-dC phosphoramidites often exhibit superior crystallinity, leading to higher purity starting materials (>99%).
-
Kinetics: It deprotects significantly faster than Benzoyl but offers greater solution stability than Acetyl.
-
Sterics: The branched isopropyl moiety provides steric bulk that discourages side reactions during synthesis, yet the amide bond is sufficiently twisted to allow nucleophilic attack during deprotection.
-
Part 3: Mechanism of Failure – The Transamidation Trap
The most significant reason to switch from Bz-dC to Ibu-dC or Ac-dC is the use of "Fast" deprotection reagents containing methylamine (AMA).
When Bz-dC is treated with methylamine, the methylamine can attack the carbonyl carbon of the benzoyl group (intended pathway) OR attack the C4 carbon of the cytosine ring (transamidation).
-
Intended Pathway: Hydrolysis of the amide
Free dC + Benzamide. -
Side Reaction: Displacement of the exocyclic amine
N4-methyl-dC (Mutation).
Why Ibu/Ac win here: The Acetyl and Isobutyryl groups are more susceptible to exocyclic attack (hydrolysis) than the C4-ring attack. Consequently, the deprotection reaction proceeds orders of magnitude faster than the transamidation side reaction, effectively eliminating the mutation risk.
Visualization: The Transamidation Pathway
Caption: Comparative pathway showing how steric/electronic properties of the protecting group influence the ratio of deprotection (Path A) vs. mutation (Path B).
Part 4: Comparative Data & Decision Matrix
Table 1: Physicochemical & Kinetic Profile
| Feature | N4-Benzoyl (Bz) | N4-Acetyl (Ac) | N4-Isobutyryl (Ibu) |
| Deprotection (NH₄OH) | Slow (16h @ 55°C) | Fast (30m @ RT) | Moderate (2-4h @ RT or 55°C) |
| Deprotection (AMA) | Incompatible (Mutagenic) | Excellent (10m @ 65°C) | Compatible (Good) |
| Solubility (ACN) | High | Moderate | High |
| Crystallinity | Excellent | Variable (often oil) | Good/Excellent |
| Transamidation Risk | High (with alkylamines) | Negligible | Low |
| Primary Use Case | Standard Synthesis | High-Throughput / Fast | Ultra-Mild / High Purity |
Table 2: Deprotection Conditions[4]
| Reagent | Condition | Bz-dC Result | Ibu-dC Result | Ac-dC Result |
| Standard Ammonia | 55°C, 16h | Complete | Complete | Complete |
| AMA (1:1 NH₄OH/MeNH₂) | 65°C, 10m | N4-Me-dC formed | Complete | Complete |
| UltraMild (K₂CO₃/MeOH) | RT, 4h | Incomplete (<10%) | Complete | Complete |
Part 5: Experimental Protocols
Protocol A: Synthesis Cycle (Coupling)
Note: This protocol applies to Ibu-dC phosphoramidites on a standard 1 µmol scale.
-
Reagent Prep: Dissolve N4-isobutyryl-2'-deoxycytidine phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Ensure water content is <30 ppm.
-
Detritylation: Flush column with 3% Dichloroacetic acid (DCA) in Toluene for 60 seconds. Wash with Acetonitrile.[4]
-
Coupling:
-
Inject Ibu-dC amidite and Activator (0.25 M ETT or 0.25 M DCI) simultaneously.
-
Coupling Time: 120 seconds (Standard) or 180 seconds (if steric bulk of Ibu is a concern for specific sequence contexts, though rarely necessary).
-
-
Capping: Acetic anhydride/Pyridine/THF (Cap A) + N-methylimidazole (Cap B).
-
Oxidation: 0.02 M Iodine in THF/Pyridine/H₂O.
Protocol B: "Ultra-Mild" Deprotection for Ibu-dC
Use this protocol when synthesizing oligos containing labile modifications (e.g., dyes like TAMRA or Cyanine) that cannot withstand hot ammonia.
-
Cleavage: Treat solid support with 50 mM Potassium Carbonate (K₂CO₃) in anhydrous Methanol.
-
Incubation: Agitate at Room Temperature (20–25°C) for 4 hours.
-
Desalting: Neutralize with 2M TEAA (Triethylammonium acetate) and pass through a Sephadex G-25 column or equivalent desalting cartridge.
-
Validation: Analyze via ESI-MS. Ibu-dC (MW 331.3 Da) should fully convert to dC (MW 227.2 Da).
Part 6: Logical Workflow & Decision Tree
When should you choose Ibu-dC over the standard Ac-dC for fast deprotection?
-
Purity Requirements: If the Ac-dC amidite source is an oil or low purity, Ibu-dC offers a crystalline alternative that purifies better during amidite manufacturing.
-
Orthogonality: If using "UltraMild" reagents (Pac-dA, iPr-Pac-dG), Ibu-dC matches the deprotection kinetics of the system better than Bz-dC.
Caption: Decision matrix for selecting the optimal dC protecting group based on deprotection constraints and raw material quality.
References
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link
-
Glen Research. (2023). Deprotection Guide: Usage of AMA and UltraMild Strategies.[5] Glen Research Technical Bulletins. Link
-
Thermo Fisher Scientific. (2024). Phosphoramidite Chemistry and Protecting Groups: Technical Handbook. Thermo Fisher Scientific. Link
-
Reddy, M. P., et al. (1994). Fast Cleavage and Deprotection of Oligonucleotides.[2][5][6] Tetrahedron Letters, 35(25), 4311-4314. Link
-
Biosearch Technologies. (2022). Oligonucleotide Synthesis Basics: Depurination and Side Reactions.[4] LGC Biosearch Technical Notes. Link
Sources
A Comprehensive Technical Guide to N4-isobutyryl-2'-deoxycytidine (Ibu-dC)
This guide provides an in-depth analysis of the physical and chemical characteristics of N4-isobutyryl-2'-deoxycytidine (Ibu-dC), a critical building block in synthetic biology and drug development. Designed for researchers, scientists, and professionals in oligonucleotide synthesis and medicinal chemistry, this document synthesizes core data with practical, field-proven insights to facilitate its effective application.
Introduction: The Role of Ibu-dC in Oligonucleotide Synthesis
N4-isobutyryl-2'-deoxycytidine is a modified nucleoside, specifically a derivative of 2'-deoxycytidine. The core modification is the attachment of an isobutyryl (Ibu) group to the exocyclic amine (N4) of the cytosine base. This modification is not a random choice; it serves a crucial purpose as a temporary protecting group.
In the intricate process of solid-phase oligonucleotide synthesis, the reactive functional groups of nucleoside phosphoramidites that are not involved in the formation of the phosphodiester backbone must be masked or "protected." The N4 amine of cytidine is one such group. The isobutyryl group provides robust protection under the conditions required for DNA chain elongation but can be cleanly and efficiently removed during the final deprotection step. Its lability is intermediate between the highly stable benzoyl (Bz) group and the more labile acetyl (Ac) group, offering a unique kinetic profile that is advantageous in specific synthetic schemes. Understanding the precise characteristics of Ibu-dC is therefore paramount for optimizing synthesis protocols and ensuring the integrity of the final oligonucleotide product.
Chemical Identity and Structure
A clear definition of the molecule is the foundation of all subsequent experimental work.
-
Systematic (IUPAC) Name: N-isobutyryl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
-
Common Names: N4-isobutyryl-2'-deoxycytidine, Ibu-dC, dC(ibu)
-
CAS Number: 110313-43-8
-
Chemical Formula: C₁₃H₁₉N₃O₅
-
Molecular Weight: 297.31 g/mol
Caption: 2D structure of N4-isobutyryl-2'-deoxycytidine.
Physicochemical Properties
The physical and chemical properties of Ibu-dC dictate its handling, storage, and reactivity. These values are critical for designing experimental protocols, from dissolving the compound to predicting its behavior in a reaction mixture.
Table 1: Core Physicochemical Characteristics of Ibu-dC
| Property | Value | Significance & Experimental Insight |
| Appearance | White to off-white crystalline solid/powder | The visual appearance is a first-pass quality indicator. Any significant deviation (e.g., yellowing) may suggest degradation or impurities. |
| Melting Point | 199 - 203 °C | A sharp melting range is indicative of high purity. A broad or depressed range suggests the presence of impurities. |
| Solubility | Soluble in Methanol, Chloroform, Ethyl Acetate | Solubility dictates the choice of solvents for reaction, purification (crystallization, chromatography), and analytical characterization (e.g., NMR). |
| pKa | Not extensively reported; estimated amine pKa is altered by the acyl group. | The isobutyryl group lowers the basicity of the N4 amine, preventing it from interfering with phosphoramidite chemistry. |
| Stability | Stable under anhydrous conditions. Hydrolytically sensitive to strong aqueous base and acid. | Must be stored in a desiccated environment. The lability to base is the key to its removal during oligonucleotide deprotection. |
Spectroscopic and Chromatographic Profile
Verification of the identity and purity of Ibu-dC relies on a combination of spectroscopic and chromatographic techniques. The data below represent typical expected values.
Table 2: Analytical Data for Ibu-dC
| Technique | Parameter | Typical Value | Rationale & Interpretation |
| ¹H NMR | Chemical Shifts (δ) | Specific peaks for sugar protons (H1', H2', etc.), base protons (H5, H6), and isobutyryl protons (CH, CH₃). | Confirms the covalent structure. Integration of peaks can be used to verify the ratio of the base, sugar, and protecting group. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | m/z 298.1 | Provides unambiguous confirmation of the molecular weight. Other adducts like [M+Na]⁺ (m/z 320.1) may also be observed. |
| UV-Vis Spectroscopy | λmax in Ethanol | ~247 nm and ~302 nm | The UV absorbance profile is characteristic of the protected cytosine chromophore and is essential for quantification using spectrophotometry. |
| HPLC (Reverse Phase) | Retention Time | Varies with column/method | HPLC is the workhorse for purity assessment. A single, sharp peak indicates high purity. The retention time is typically longer than unprotected dC due to the hydrophobic Ibu group. |
Experimental Protocols
The following protocols represent standard, validated methodologies for the synthesis and quality control of Ibu-dC.
Protocol 1: Synthesis of N4-isobutyryl-2'-deoxycytidine
This protocol describes the selective acylation of the N4-amino group of 2'-deoxycytidine. The key challenge is to modify the exocyclic amine without affecting the hydroxyl groups of the deoxyribose sugar. The transient protection method using trimethylsilyl chloride (TMSCl) is a widely accepted and efficient strategy.
Expertise-Driven Rationale: The use of TMSCl to transiently protect the hydroxyl groups is a classic and effective method. It silylates the 3'- and 5'-OH groups, rendering them non-nucleophilic. This directs the subsequent acylation by isobutyric anhydride specifically to the N4-amino group. The silyl ethers are then easily hydrolyzed during the aqueous workup, regenerating the hydroxyls in a single pot.
Methodological & Application
Application Notes and Protocols for the Synthesis of Therapeutic Oligonucleotides Using N4-isobutyryl-2'-deoxycytidine
For: Researchers, scientists, and drug development professionals in the field of therapeutic oligonucleotides.
Introduction: The Critical Role of Protecting Groups in Therapeutic Oligonucleotide Synthesis
The advent of therapeutic oligonucleotides, such as antisense oligonucleotides and small interfering RNAs (siRNAs), has opened new frontiers in medicine, offering highly specific mechanisms for treating a range of diseases.[1][2] The efficacy and safety of these therapies are directly dependent on the purity and fidelity of the synthesized oligonucleotide sequence. The chemical synthesis of these molecules is a complex, stepwise process, with the phosphoramidite method being the gold standard for its efficiency and reliability.[3][4][5]
This process relies on the sequential addition of nucleotide building blocks (phosphoramidites) to a growing chain anchored to a solid support.[3][6] To ensure the precise formation of the desired phosphodiester linkages and prevent unwanted side reactions, various reactive functional groups on the nucleosides must be temporarily masked with protecting groups.[6][7] The choice of these protecting groups is a critical determinant of the overall success of the synthesis, impacting coupling efficiency, stability during synthesis, and the conditions required for the final deprotection step.[2][7]
This guide provides a detailed examination of N4-isobutyryl-2'-deoxycytidine (Ibu-dC), a key phosphoramidite building block, and its applications in the synthesis of therapeutic-grade oligonucleotides. We will explore the chemical rationale for its use, provide detailed protocols, and offer expert insights into its advantages over other commonly used cytidine monomers.
The N4-isobutyryl Protecting Group: A Strategic Choice for Deoxycytidine
The exocyclic amino group of deoxycytidine (dC) is nucleophilic and requires protection to prevent reactions with the activated phosphoramidite during the coupling step and modification during other stages of the synthesis cycle.[8] While several protecting groups exist, the most common for dC have traditionally been benzoyl (Bz) and acetyl (Ac). The N4-isobutyryl (Ibu) group offers a distinct set of properties that make it highly advantageous, particularly for the demanding requirements of therapeutic oligonucleotide production.
The isobutyryl group is a small, branched alkylcarbonyl group. Its lability is intermediate between the more labile acetyl group and the more robust benzoyl group. This "tunable" lability is central to its utility.
Causality Behind Experimental Choices: Why Use Ibu-dC?
-
Enhanced Solubility: The isobutyryl group, like other standard protecting groups such as isobutyryl on dG and benzoyl on dA, enhances the solubility of the nucleoside phosphoramidite in the organic solvents used during synthesis, primarily acetonitrile.[9] High solubility allows for higher effective concentrations of the phosphoramidite, which can lead to more efficient coupling reactions.[9]
-
Optimized Deprotection Kinetics: The rate-determining step in the deprotection of many standard oligonucleotides is often the removal of the isobutyryl group from guanine.[10] The deprotection kinetics of Ibu-dC are well-matched with iBu-dG, allowing for a more uniform and complete deprotection process when using standard conditions like aqueous ammonium hydroxide. This contrasts with Bz-dC, which is cleaved more rapidly. While faster deprotection might seem advantageous, a balanced removal of all protecting groups is crucial to prevent the accumulation of partially deprotected intermediates that can be difficult to remove during purification.
-
Reduced Side Reactions Compared to Alternatives:
-
Acetyl-dC (Ac-dC): While Ac-dC allows for very rapid deprotection protocols (e.g., "UltraFAST" deprotection with AMA, a mixture of aqueous ammonium hydroxide and aqueous methylamine), it is more labile.[11][12] This can lead to premature deprotection during the synthesis of long oligonucleotides, exposing the amino group and risking side reactions.
-
Benzoyl-dC (Bz-dC): When using AMA for deprotection, Bz-dC can undergo a transamination reaction with methylamine, resulting in the formation of N4-methyl-dC, a mutagenic base modification.[12] The use of Ibu-dC is often compatible with milder deprotection strategies that might still employ amine-based reagents, without the same level of risk for base modification.
-
Data Presentation: Comparison of Common dC Protecting Groups
| Property | N4-isobutyryl (Ibu) | N4-benzoyl (Bz) | N4-acetyl (Ac) |
| Structure | -(CO)CH(CH₃)₂ | -(CO)C₆H₅ | -(CO)CH₃ |
| Relative Lability | Intermediate | Low (most stable) | High (most labile) |
| Standard Deprotection | Ammonium Hydroxide, 55°C, 6-8 hrs | Ammonium Hydroxide, 55°C, 6-8 hrs | Ammonium Hydroxide, 55°C, < 2 hrs |
| Compatibility with AMA | Generally compatible, lower risk of modification | High risk of N4-methyl-dC formation | Required for UltraFAST AMA deprotection |
| Key Advantage | Balanced deprotection kinetics with iBu-dG; good stability | High stability for long synthesis | Enables very fast deprotection protocols |
| Primary Limitation | Slower deprotection than Ac-dC | Slowest deprotection kinetics | Potential for premature deprotection |
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure high-fidelity synthesis of therapeutic oligonucleotides. Each step is explained to provide a clear understanding of its function within the overall workflow.
Visualization: Ibu-dC Phosphoramidite Structure
Caption: Structure of 5'-O-DMT-N4-isobutyryl-2'-deoxycytidine-3'-CE Phosphoramidite.
Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines a single cycle for the addition of an Ibu-dC monomer to a growing oligonucleotide chain on a solid support using an automated synthesizer.
Core Principle: The synthesis is a four-step cycle that is repeated for each nucleotide added to the sequence.[6] The process is typically performed in the 3' to 5' direction.[3][13]
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
-
Step 1: Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Action: The synthesizer flushes the column containing the solid support with the acidic solution. This cleaves the acid-labile 4,4'-dimethoxytrityl (DMT) group from the 5'-hydroxyl of the terminal nucleotide.
-
Causality: The removal of the DMT group exposes a free 5'-hydroxyl, which is the reactive site for the subsequent coupling reaction. The orange color of the cleaved DMT cation provides a qualitative measure of the reaction efficiency.
-
Duration: 30-60 seconds.
-
-
Step 2: Coupling (Activation)
-
Reagents:
-
0.1 M solution of Ibu-dC phosphoramidite in anhydrous acetonitrile.
-
0.25-0.5 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 2,5-Dicyanoimidazole (DCI)) in anhydrous acetonitrile.
-
-
Action: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, creating a highly reactive intermediate that rapidly couples with the free 5'-hydroxyl group of the growing chain.
-
Causality: This is the chain-elongating step. High coupling efficiency (>99%) is paramount for producing high-quality, full-length oligonucleotides. The use of anhydrous (low water content) acetonitrile is critical, as water can react with the activated phosphoramidite, leading to chain termination.[9]
-
Duration: 30-120 seconds.
-
-
Step 3: Capping
-
Reagents:
-
Cap A: Acetic anhydride in tetrahydrofuran (THF)/Pyridine or Lutidine.
-
Cap B: 16% N-Methylimidazole (NMI) in THF.
-
-
Action: The two capping solutions are delivered to the column. This acetylates any 5'-hydroxyl groups that failed to react during the coupling step.
-
Causality: Capping permanently blocks these "failure sequences" from participating in subsequent cycles.[14] This is a crucial quality control step that simplifies the final purification by preventing the formation of (n-1), (n-2), etc., deletion mutants.
-
-
Step 4: Oxidation
-
Reagent: 0.02-0.05 M Iodine in a solution of THF/Pyridine/Water.
-
Action: The oxidizing solution is passed through the column. This converts the unstable phosphite triester linkage formed during coupling into a more stable pentavalent phosphate triester.
-
Causality: The natural state of the DNA backbone is a phosphate group. This oxidation step stabilizes the newly formed internucleotide bond, making it robust enough to withstand the conditions of the subsequent synthesis cycles.[14]
-
Protocol 2: Cleavage from Support and Deprotection
This protocol describes the final steps after the full-length oligonucleotide has been assembled on the solid support.
Core Principle: The process involves two main events: (1) Cleavage of the oligonucleotide from the solid support, and (2) Removal of all remaining protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (Ibu, Bz).[14]
-
Cleavage and Base Deprotection:
-
Reagent: Concentrated Ammonium Hydroxide (28-30%).
-
Action:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the support.
-
Seal the vial tightly and place it in an oven or heating block at 55°C.
-
-
Causality: The ammonium hydroxide performs multiple functions. First, it cleaves the succinyl linker, releasing the oligonucleotide from the support. Concurrently, it removes the cyanoethyl protecting groups from the phosphate backbone via β-elimination. Finally, it hydrolyzes the N-acyl protecting groups, including the isobutyryl group on dC and dG, and the benzoyl group on dA.
-
Duration: For a sequence containing standard iBu-dG and Ibu-dC, a deprotection time of 6-8 hours at 55°C is typically sufficient for complete removal of the protecting groups. Incomplete deprotection can lead to modified oligonucleotides that may have altered hybridization properties or immunogenicity.[15]
-
-
Product Recovery:
-
Action:
-
After heating, allow the vial to cool completely to room temperature.
-
Carefully draw off the supernatant (which now contains the deprotected oligonucleotide) using a syringe and pass it through a filter to remove the solid support particles.
-
Wash the support with 0.5 mL of water or dilute ammonium hydroxide and combine the wash with the initial supernatant.
-
Dry the combined solution using a vacuum concentrator (e.g., SpeedVac).
-
-
-
Optional DMT-on Purification:
-
For many therapeutic applications, purification by reverse-phase HPLC is required. If the final DMT group was left on during synthesis ("DMT-on"), the full-length product will be significantly more hydrophobic than the capped failure sequences, greatly simplifying purification.[14]
-
After DMT-on purification, the DMT group is removed by treating the purified oligonucleotide with 80% aqueous acetic acid for 15-30 minutes, followed by desalting.[14]
-
Caption: Hydrolysis of the N4-isobutyryl group from deoxycytidine.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating through a series of in-process controls and post-synthesis analyses:
-
Trityl Monitoring: The amount of DMT cation released during the deblocking step can be quantified by UV-Vis spectrophotometry. A consistent yield of trityl cation from cycle to cycle indicates high coupling efficiency. A sudden drop signals a problem with the coupling step.
-
Post-Synthesis Analysis: The final, deprotected oligonucleotide should be rigorously analyzed by methods such as reverse-phase HPLC (for purity and DMT-on quantification), anion-exchange HPLC (for charge-based separation), and mass spectrometry (to confirm the exact molecular weight of the full-length product). These analyses provide definitive proof of the synthesis fidelity and deprotection completeness.
By adhering to these detailed protocols and analytical checks, researchers can confidently synthesize high-purity therapeutic oligonucleotides using Ibu-deoxycytidine, ensuring the integrity and quality required for downstream applications.
References
-
Advanced method for oligonucleotide deprotection - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Chemistry of Oligonucleotide Therapeutics 101. (2018-10-31). Oligonucleotide Therapeutics Society via YouTube. [Link]
-
Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]
- Method for deprotecting oligonucleotides.
-
Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [Link]
-
Oligonucleotide-based Therapeutics. (2022-04-04). Creative Biolabs via YouTube. [Link]
-
Oligonucleotide synthesis - Wikipedia. Wikipedia. [Link]
-
Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. PubMed Central. [Link]
-
Synthesis of oligodeoxyribonucleotide N3'->P5' phosphoramidates. Oxford Academic. [Link]
-
Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. [Link]
-
Synthesis of oligonucleotides on a soluble support. (2017-07-12). Beilstein Journals. [Link]
-
A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]
-
SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. UTUPub. [Link]
-
Introduction to Oligo Oligonucleotide DNA Synthesis. Biolytic Lab Performance, Inc. [Link]
-
SYNTHESIS OF OLIGONUCLEOTIDES CONTAINING 2′-DEOXYGUANOSINE ADDUCTS OF NITROPYRENES - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. [Link]
-
Oligonucleotides Therapeutics: A Basic Understanding of the Use of Phosphoramidite. (2022-10-11). CordenPharma. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. bisresearch.com [bisresearch.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. twistbioscience.com [twistbioscience.com]
- 5. utupub.fi [utupub.fi]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. atdbio.com [atdbio.com]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. glenresearch.com [glenresearch.com]
- 13. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ibu-deoxycytidine in Automated DNA Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The incorporation of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. N4-isobutyryl-2'-deoxycytidine (Ibu-dC) presents a valuable alternative to the more conventional N4-benzoyl-2'-deoxycytidine (Bz-dC) for automated DNA synthesis. The isobutyryl (Ibu) protecting group offers distinct advantages in terms of deprotection kinetics, allowing for milder and more rapid cleavage and deprotection protocols. This can be particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications. This comprehensive guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful integration of Ibu-deoxycytidine phosphoramidite into your automated DNA synthesis workflows.
Introduction: The Significance of Protecting Groups in Oligonucleotide Synthesis
Automated solid-phase oligonucleotide synthesis via phosphoramidite chemistry is a cyclical process that relies on the precise and efficient addition of nucleotide monomers to a growing DNA chain.[1] To prevent unwanted side reactions, the exocyclic amino groups of adenosine, guanosine, and cytidine are protected with labile protecting groups. The choice of these protecting groups is critical as it directly impacts coupling efficiency, stability during synthesis, and the conditions required for their eventual removal.
Traditionally, the benzoyl (Bz) group has been the standard for protecting the N4 position of deoxycytidine. However, the isobutyryl (Ibu) group has emerged as a favorable alternative due to its faster deprotection kinetics. This allows for shorter exposure to harsh basic conditions, which is advantageous for the synthesis of complex oligonucleotides with sensitive moieties.
Chemical Properties and Advantages of Ibu-deoxycytidine
The N4-isobutyryl-2'-deoxycytidine phosphoramidite is structurally similar to its benzoyl counterpart, with the key difference being the nature of the exocyclic amine protecting group. The isobutyryl group is less sterically hindering and more susceptible to cleavage under basic conditions compared to the benzoyl group.
Key Advantages:
-
Rapid Deprotection: The Ibu group can be removed significantly faster than the Bz group using standard ammonium hydroxide solutions, and it is also compatible with ultra-fast deprotection methods like AMA (a mixture of ammonium hydroxide and methylamine).[2][3]
-
Milder Deprotection Conditions: The increased lability of the Ibu group allows for deprotection at lower temperatures or for shorter durations, which is crucial for preserving the integrity of sensitive modifications within the oligonucleotide.
-
High Purity of Final Product: The efficient and complete removal of the Ibu protecting group minimizes the risk of residual modifications in the final oligonucleotide product, leading to higher purity.
Experimental Protocols
Reagent Preparation
Proper preparation of the Ibu-deoxycytidine phosphoramidite and other reagents is critical for successful synthesis.
Ibu-deoxycytidine Phosphoramidite Solution:
-
Dissolution: Dissolve the Ibu-dC phosphoramidite in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.05 M to 0.1 M).[4]
-
Anhydrous Conditions: Ensure that the acetonitrile used is of high purity and low water content. The use of molecular sieves in the phosphoramidite bottle is recommended to maintain anhydrous conditions.[4]
Standard Reagents:
-
Ensure all other reagents, including the activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)), capping solutions, deblocking solution (trichloroacetic acid in dichloromethane), and oxidizing solution, are fresh and of high quality.
Automated DNA Synthesizer Programming
The following are general guidelines for programming your automated DNA synthesizer. These may need to be optimized based on your specific instrument and the nature of the oligonucleotide being synthesized.
Table 1: Recommended Synthesizer Cycle Parameters for Ibu-deoxycytidine
| Step | Reagent | Wait Time (Seconds) | Comments |
| Deblocking | 3% TCA in DCM | 60-120 | Ensure complete removal of the 5'-DMT group. |
| Coupling | Ibu-dC Phosphoramidite + Activator | 30-300 | A standard coupling time of 30 seconds is often sufficient for unmodified bases.[1] For modified nucleosides like Ibu-dC, a longer coupling time of up to 5 minutes may be beneficial to ensure high coupling efficiency.[4] Consider a double coupling step for critical positions. |
| Capping | Cap A + Cap B | 20-30 | To block any unreacted 5'-hydroxyl groups. |
| Oxidation | Iodine Solution | 20-30 | To oxidize the phosphite triester to a more stable phosphate triester. |
Causality Behind Experimental Choices:
-
Coupling Time: While standard phosphoramidites couple efficiently within 30 seconds, the slightly increased steric bulk of modified bases can sometimes warrant longer coupling times to achieve >99% efficiency.[1][4] It is advisable to perform a small-scale test synthesis to optimize the coupling time for your specific conditions. A double coupling, where the coupling step is repeated, can significantly improve the incorporation efficiency of valuable or sterically hindered monomers.[4]
Cleavage and Deprotection
The primary advantage of using Ibu-dC is realized during the cleavage and deprotection step.
This protocol is suitable for most standard oligonucleotides.
-
Cleavage from Support: After synthesis, transfer the solid support to a sealed vial and add concentrated ammonium hydroxide (28-30%). Allow the vial to stand at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Deprotection: Heat the sealed vial at 55°C for 4-8 hours. The isobutyryl group on cytidine is reported to be completely removed in less than four hours under these conditions.
-
Evaporation: After cooling, carefully open the vial and evaporate the ammonium hydroxide to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the oligonucleotide pellet in an appropriate buffer or sterile water for downstream applications.
Table 2: Deprotection Times for Ibu-Protected Nucleosides with Ammonium Hydroxide
| Protecting Group | Temperature | Time |
| iBu-dG | Room Temperature | 36 hours |
| iBu-dG | 55°C | 16 hours |
| iBu-dG | 65°C | 8 hours |
| Ibu-dC | Room Temperature | < 4 hours |
| Ibu-dC | 55°C | Significantly less than 4 hours (estimated) |
This protocol is ideal for high-throughput synthesis and for oligonucleotides containing sensitive modifications.[2]
-
Cleavage from Support: Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) to the solid support in a sealed vial. Let it stand at room temperature for 10 minutes.
-
Deprotection: Heat the sealed vial at 65°C for 10-15 minutes. The UltraFAST system is compatible with Ibu-protected nucleosides.[2][5]
-
Evaporation and Reconstitution: Follow steps 3 and 4 from the standard deprotection protocol.
Self-Validating System:
To ensure complete deprotection, it is recommended to analyze the final product by mass spectrometry or HPLC. The presence of any residual protecting groups will be evident as a mass shift or a separate peak in the chromatogram.
Visualization of Key Processes
Chemical Structure of Ibu-deoxycytidine Phosphoramidite
Caption: Chemical structure of Ibu-deoxycytidine phosphoramidite.
Automated DNA Synthesis Cycle Workflow
Caption: The four-step cycle of automated DNA synthesis.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | - Degraded phosphoramidite (moisture contamination)- Inefficient activation- Insufficient coupling time | - Use fresh, anhydrous acetonitrile for dissolution.- Ensure the activator solution is fresh.- Increase the coupling time or perform a double coupling. |
| Incomplete Deprotection | - Old or low-quality ammonium hydroxide- Insufficient deprotection time or temperature | - Use fresh, concentrated ammonium hydroxide.- Increase the deprotection time or temperature according to the protocols.- For sensitive oligos, use the AMA deprotection method. |
| Presence of Side Products | - Depurination during deblocking- Side reactions during deprotection | - Minimize exposure to the deblocking acid, especially for purine-rich sequences.- Ensure complete removal of protecting groups by following recommended deprotection protocols. |
Conclusion
Ibu-deoxycytidine phosphoramidite is a highly effective alternative to traditional Bz-dC for automated DNA synthesis. Its primary advantage lies in the significantly reduced time required for complete deprotection, which in turn allows for milder reaction conditions. This feature is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications that may be compromised by prolonged exposure to harsh bases. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and successfully incorporate Ibu-deoxycytidine into their oligonucleotide synthesis workflows, leading to high-quality products for a wide range of applications in research, diagnostics, and drug development.
References
-
Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Chemie Brunschwig. (2015, March 16). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
Sources
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
Technical Guide: Application of N4-Isobutyryl-deoxycytidine (dC^ibu) in High-Fidelity Gene Synthesis
This Application Note and Protocol Guide details the use of N4-Isobutyryl-2'-deoxycytidine (dC^ibu) in oligonucleotide synthesis, specifically tailored for high-fidelity gene synthesis and cloning applications.
Executive Summary
In the high-throughput manufacture of synthetic genes, the fidelity of the starting oligonucleotides is the primary determinant of assembly success. While N4-Benzoyl-dC (dC^bz) has been the historical standard for cytosine protection, its slow deprotection kinetics require prolonged exposure to heat and ammonia, increasing the risk of internucleotide cleavage and depurination.
N4-Isobutyryl-dC (dC^ibu) serves as a critical "Fast/Mild" alternative. It offers a kinetic "sweet spot": it is significantly more base-labile than dC^bz, allowing for rapid deprotection in ammonium hydroxide without the absolute requirement for methylamine (AMA) strategies, which necessitate N4-Acetyl-dC (dC^ac) to prevent transamination. This guide delineates the mechanistic advantages of dC^ibu and provides validated protocols for its integration into gene synthesis workflows to minimize error rates (transitions) and accelerate turnover.
Mechanistic Insight & Chemical Logic
The Protection Strategy
The exocyclic amine of cytosine is nucleophilic and must be protected to prevent side reactions during phosphoramidite coupling.
-
dC^bz (Standard): Highly stable but requires harsh deprotection (Concentrated NH₄OH, 16h @ 55°C).
-
dC^ibu (Fast/Mild): The isobutyryl group is more electron-withdrawing and sterically distinct, rendering the amide bond more susceptible to nucleophilic attack by ammonia. This reduces deprotection time by ~50-70% compared to Benzoyl.
-
dC^ac (UltraFast): Extremely labile, designed specifically for AMA (Ammonium Hydroxide/Methylamine) deprotection.
The Transamination Hazard
A critical failure mode in gene synthesis is transamination , where the deprotection amine displaces the protecting group and the exocyclic amine, converting Cytosine to N4-alkyl-Cytosine.
-
Consequence: N4-alkyl-Cytosine base-pairs promiscuously (often mimicking Thymine), leading to C→T transition mutations in the final synthetic gene.
-
The dC^ibu Advantage: In standard Ammonium Hydroxide deprotection, dC^ibu shows negligible transamination.[1][2] While dC^bz is also stable in NH₄OH, dC^ibu allows the user to avoid the harsh thermal history that promotes depurination (cleavage of the glycosidic bond), a common issue in long dC^bz deprotections.
Pathway Visualization
The following diagram illustrates the synthesis and deprotection workflow, highlighting the decision nodes for choosing dC^ibu.
Caption: Decision matrix for dC protection strategies. dC-ibu offers the optimal balance of speed and fidelity for NH₄OH deprotection workflows.
Experimental Protocol: Synthesis & Deprotection
Materials Required[3]
-
Phosphoramidites:
-
5'-DMT-dG(ibu)-3'-CEP
-
5'-DMT-dA(bz)-3'-CEP (or dA(pac) for UltraMild)
-
5'-DMT-dC(ibu)-3'-CEP (The core reagent)
-
5'-DMT-T-3'-CEP
-
-
Reagents:
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O.[3]
-
Capping: Acetic Anhydride/THF (Cap A) + N-Methylimidazole (Cap B).[3]
-
Deprotection Solution: Concentrated Ammonium Hydroxide (28-30% NH₃), stored at 4°C. Do not use Methylamine (AMA) with dC^ibu to avoid transamination risk.
-
Synthesis Parameters (1 µmol Scale)
The coupling efficiency of dC^ibu is equivalent to dC^bz. No extended coupling times are necessary.
| Step | Reagent | Time (sec) | Notes |
| Detritylation | 3% TCA in DCM | 60-80 | Monitor orange color for coupling efficiency. |
| Coupling | dC^ibu + Activator | 120 | Standard coupling time is sufficient. |
| Capping | Cap A + Cap B | 20 | Essential to prevent deletion mutations. |
| Oxidation | Iodine Solution | 20 | Converts phosphite to phosphate.[4] |
Protocol: Optimized Deprotection of dC^ibu
This protocol replaces the standard 16-hour incubation, significantly increasing throughput for gene synthesis labs.
-
Cleavage:
-
Remove the synthesis column from the instrument.
-
Syringe 1.0 mL of fresh Concentrated Ammonium Hydroxide through the column into a screw-cap vial.
-
Incubate at Room Temperature (RT) for 20 minutes to cleave the oligo from the solid support (LCAA-CPG).
-
-
Base Deprotection (The Critical Step):
-
Seal the vial tightly with a Teflon-lined cap.
-
Incubate at 55°C for 6 to 8 hours .
-
Alternative (Room Temp): Incubate at RT for 24–36 hours.
-
-
Post-Processing:
-
Cool the vial on ice.
-
Evaporate ammonia using a speed-vac concentrator.
-
Resuspend in TE Buffer (pH 8.0) for immediate assembly or purification.
-
Comparative Deprotection Table
| Monomer Protection | Reagent | Temp (°C) | Time | Risk Profile |
| dC-Benzoyl (Standard) | NH₄OH | 55 | 16 h | High thermal stress (Depurination). |
| dC-Isobutyryl (Target) | NH₄OH | 55 | 6-8 h | Low stress, High Fidelity. |
| dC-Isobutyryl | NH₄OH | RT | 24 h | Ultra-low stress. |
| dC-Acetyl | AMA | 65 | 10 min | High transamination risk if not dC-Ac. |
Application in Gene Assembly (Cloning)
Impact on Error Rates
In gene synthesis (e.g., PCA or Gibson Assembly), the error rate of the final gene is the sum of the error rates of the constituent oligos.
-
Transition Mutations (C↔T): Often caused by deamination (heat induced) or transamination.
-
Deletions: Caused by depurination (acid/heat induced).
-
Benefit: By reducing the deprotection time from 16h to 6h using dC^ibu, you significantly lower the integrated thermal budget of the oligo, reducing the probability of hydrolytic deamination and depurination.
QC Validation
Before pooling oligos for gene assembly, validate a subset using ESI-MS.
-
Target Mass: Calculate based on sequence.
-
Watch for +14 Da: Indicates Methyl-transamination (if Methylamine was accidentally used).
-
Watch for -1 Da (approx): Deamidation (C→U conversion) is mass degenerate (approx) but functionally distinct; usually detected by sequencing the final clones.
References
-
Glen Research. (n.d.). Deprotection Guide: Usage of dC-Acetyl and dC-Isobutyryl. Retrieved February 11, 2026, from [Link]
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.
- Reddy, M. P., et al. (1994). Fast Cleavage and Deprotection of Oligonucleotides. Tetrahedron Letters, 35(25), 4311-4314.
Sources
Application Note: Protocol for the Large-Scale Synthesis of DNA using Ibu-deoxycytidine
[1]
Abstract
This application note details a robust, scalable protocol for the synthesis of DNA oligonucleotides using N4-isobutyryl-2'-deoxycytidine (Ibu-dC) phosphoramidite.[] While N4-benzoyl-dC (Bz-dC) has historically been the standard, Ibu-dC offers a critical advantage in large-scale therapeutic manufacturing: it significantly reduces transamidation side reactions during rapid deprotection with amine-rich cocktails (e.g., AMA) and offers a "Goldilocks" stability profile—more stable than Acetyl-dC (Ac-dC) in solution, yet more labile than Bz-dC.[] This guide provides optimized parameters for multi-gram to kilogram synthesis, focusing on coupling efficiency, impurity control, and deprotection kinetics.
Introduction: The Case for Ibu-dC
In large-scale oligonucleotide manufacturing (10 mmol to >1 mol scale), cost-efficiency is driven by cycle time and reagent consumption .[]
-
The Problem with Bz-dC: Traditional Benzoyl protection is highly stable but requires long deprotection times (16h @ 55°C). Attempts to speed this up using Methylamine (AMA) lead to significant transamidation (base modification), where the benzoyl group is displaced by methylamine, creating N4-methyl-dC impurities (up to 16%).
-
The Limitation of Ac-dC: Acetyl-dC allows for "UltraFAST" deprotection but is highly labile.[] In large-scale systems with long residence times, Ac-dC solutions can degrade, and the protecting group can be prematurely cleaved by capping reagents, leading to branching.
-
The Ibu-dC Solution: N4-isobutyryl-dC minimizes transamidation (<4% even under harsh amine conditions) and provides a stability profile suitable for long synthesis runs on flow-through synthesizers (e.g., Cytiva OligoPilot, GE AKTA).[] It is the preferred monomer when a balance between rapid deprotection and solution stability is required.
Material Specifications
For large-scale synthesis, raw material quality is the first line of defense against failure sequences.
Key Reagent: Ibu-dC Phosphoramidite
| Parameter | Specification |
| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N4-isobutyryl-2'-deoxycytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
| Abbreviation | Ibu-dC-CEP |
| Formula | C₄₃H₅₄N₅O₈P |
| Molecular Weight | ~801.9 g/mol |
| CAS Number | 110522-75-3 (Nucleoside base); Consult vendor for specific Amidite CAS |
| Purity (HPLC) | ≥ 99.0% |
| Purity (³¹P NMR) | ≥ 99.0% (Sum of impurities < 1%) |
| Water Content | ≤ 30 ppm (Critical for large scale) |
| Solubility | 0.1 M - 0.2 M in Acetonitrile (Diluent) |
Ancillary Reagents
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.30 M Benzylthiotetrazole (BTT) in Acetonitrile.[] ETT is preferred for large scale due to higher solubility and lower acidity.
-
Solid Support: 500 Å - 1000 Å CPG or Polystyrene (Primer Support 5G).[] Loading: 40–80 µmol/g.
-
Oxidizer: 0.05 M Iodine in Pyridine/H₂O (Standard) or 0.1 M CSO (non-aqueous) for phosphorothioates.
Large-Scale Synthesis Protocol
Scale: 10 mmol to 1 mol (Flow-through synthesis). System: AKTA OligoPilot or equivalent.
Preparation
-
Dissolution: Dissolve Ibu-dC phosphoramidite in anhydrous Acetonitrile (<10 ppm H₂O) to a final concentration of 0.15 M . Note: A slightly higher concentration than the standard 0.1 M is recommended for large scale to drive kinetics in flow-through cells.[]
-
Drying: Ensure molecular sieves (3Å) are present in the bottle if synthesis exceeds 24 hours.
The Synthesis Cycle
The following parameters are optimized for Ibu-dC incorporation.
| Step | Reagent | Volume/Equivalents | Contact Time | Critical Note |
| 1. Detritylation | 3% Dichloroacetic acid (DCA) in Toluene | Excess (monitor UV) | Flow until UV < 0.1 AU | Toluene is preferred over DCM at scale to prevent column channeling. |
| 2. Wash | Acetonitrile | 3-5 Column Volumes (CV) | N/A | Remove all acid to prevent depurination. |
| 3.[] Coupling | Ibu-dC + Activator | 1.5 - 2.0 Equivalents | 2.0 - 5.0 min | Recirculation is required at >10 mmol scale to ensure diffusion into pores.[] |
| 4. Wash | Acetonitrile | 2 CV | N/A | |
| 5.[] Oxidation | 0.05 M Iodine | 1.5 - 3.0 Equivalents | 1.0 - 2.0 min | Ensure complete oxidation to prevent phosphite instability. |
| 6. Capping | Cap A (Ac₂O) + Cap B (N-Me-Im) | Excess | 1.0 - 2.0 min | Caps unreacted 5'-OH and prevents "n-1" deletion sequences.[] |
Diagram: The Ibu-dC Integration Workflow
Figure 1: The solid-phase synthesis cycle highlighting the Coupling phase where Ibu-dC is introduced via recirculation to maximize efficiency.
Cleavage and Deprotection
This is the step where Ibu-dC demonstrates its utility. The isobutyryl group allows for flexibility in deprotection conditions.
Option A: Standard Protocol (High Fidelity)
Best for therapeutic oligos where impurity profile is paramount.
-
Reagent: Concentrated Ammonium Hydroxide (28-30%).[]
-
Condition: 55°C for 8 - 10 hours.
-
Mechanism: Ammonia attacks the carbonyl of the isobutyryl group. Ibu-dC hydrolyzes faster than Bz-dC (16h) but slower than Ac-dC.[]
-
Result: <0.1% Transamidation.
Option B: Fast Protocol (High Throughput)
Best for primers and shorter oligos.
-
Reagent: AMA (1:1 Ammonium Hydroxide / 40% Methylamine).
-
Condition: 65°C for 10 - 15 minutes.
-
Note: While Ac-dC is strictly recommended for AMA to eliminate transamidation, Ibu-dC is significantly more resistant to transamidation than Bz-dC.[] Expect ~1-4% N4-methyl-dC impurity if not optimized.[] Strictly maintain temperature control.
Diagram: Deprotection Pathway
Figure 2: The deprotection mechanism.[] The isobutyryl group is cleaved to release the native Cytosine base and Isobutyramide byproduct.
Purification and Analysis
HPLC Analysis
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Gradient: 5% to 35% B over 30 mins.
-
Target: Ibu-dC coupling efficiency should be >98.5% per step. Look for "n-1" peaks which indicate coupling failure.[]
Mass Spectrometry (ESI-MS)
-
Verify molecular weight.[6]
-
Impurity Check: Look for +14 Da peaks relative to the product mass. This indicates N4-methyl-dC (transamidation) if AMA was used.[] If this peak is >1%, switch to Protocol A (Ammonium Hydroxide) or switch monomer to Ac-dC.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency (<98%) | Water in Acetonitrile or Activator.[] | Replace solvents; ensure <10 ppm water content. Increase coupling time or equivalents. |
| N4-Methyl-dC Impurity (+14 Da) | Transamidation during AMA deprotection.[] | Switch to NH₄OH deprotection (Protocol A) or reduce AMA temperature to RT (longer time). |
| High Back Pressure | CPG fines or polymer swelling. | Use Toluene for deblock; ensure frit porosity is appropriate for scale. |
| Incomplete Deprotection | Old Ammonia/Amine reagents.[7] | Use fresh reagents.[3][4][7] Ibu-dC requires full time/temp; do not cut short. |
References
-
Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2010). Synthesis of high-quality libraries of long oligonucleotides. Retrieved from [Link]
Application Note: High-Resolution Mass Spectrometry for the Analysis of Oligonucleotides Containing N4-isobutyryl-2'-deoxycytidine (Ibu-dC)
Introduction
The therapeutic and diagnostic potential of synthetic oligonucleotides has led to a significant increase in their complexity, often incorporating various chemical modifications to enhance their stability, efficacy, and delivery. The fidelity of these synthesized oligonucleotides is paramount to their function and safety. Mass spectrometry has become an indispensable tool for the characterization of these biomolecules, providing precise mass measurement and sequence verification.[1][2]
One common modification encountered during the synthesis of oligonucleotides is the use of protecting groups on the exocyclic amines of the nucleobases to prevent unwanted side reactions.[3] For deoxycytidine, an isobutyryl (Ibu) group is frequently used as a protecting group for the N4 amine. While this Ibu group is intended to be removed during the final deprotection step, incomplete removal can lead to the presence of Ibu-deoxycytidine (Ibu-dC) in the final oligonucleotide product, representing a critical impurity.[4]
This application note provides a comprehensive guide for the analysis of oligonucleotides containing Ibu-dC modifications using liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). We will delve into the causality behind the experimental choices, provide detailed protocols, and discuss the interpretation of mass spectrometry data for the confident identification and localization of the Ibu-dC modification.
The Chemistry of Ibu-deoxycytidine in Oligonucleotide Synthesis
Oligonucleotides are synthesized in a stepwise manner using phosphoramidite chemistry.[5][] During this process, the exocyclic amines of adenosine, guanosine, and cytidine are protected to prevent their participation in unwanted side reactions. The isobutyryl group is a common choice for protecting the N4 amine of deoxycytidine, forming N4-isobutyryl-2'-deoxycytidine. This protected nucleoside is incorporated into the growing oligonucleotide chain as a phosphoramidite monomer.
Diagram of the Oligonucleotide Synthesis Cycle with Ibu-dC
Caption: Workflow of solid-phase oligonucleotide synthesis incorporating an Ibu-dC phosphoramidite.
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed in a final deprotection step, typically using aqueous ammonia. In an ideal scenario, all Ibu groups are cleaved from the cytidine residues. However, incomplete deprotection can result in the final product containing one or more Ibu-dC residues.
Mass Spectrometry Analysis of Ibu-dC Oligonucleotides
Electrospray ionization (ESI) is the preferred method for the mass spectrometry analysis of oligonucleotides due to its soft ionization nature, which minimizes in-source fragmentation and allows for the analysis of large, thermally labile molecules.[7][8] Coupling liquid chromatography (LC) to the mass spectrometer (LC-MS) allows for the separation of the target oligonucleotide from synthesis impurities, such as n-1 shortmers and failure sequences.[9][10]
Expected Mass Shift
The presence of an isobutyryl group on a deoxycytidine residue results in a predictable mass increase. The monoisotopic mass of the isobutyryl group (C₄H₇O) is 71.0497 Da. Therefore, an oligonucleotide containing one Ibu-dC residue will have a mass that is 71.0497 Da greater than its unmodified counterpart.
| Modification | Chemical Formula | Monoisotopic Mass (Da) |
| Isobutyryl (Ibu) | C₄H₇O | 71.0497 |
Fragmentation Analysis for Localization
Tandem mass spectrometry (MS/MS) is employed to determine the location of the Ibu-dC modification within the oligonucleotide sequence.[1] Collision-induced dissociation (CID) is a commonly used fragmentation technique that induces cleavage of the phosphodiester backbone, generating a series of characteristic fragment ions.[7] The most common fragment ions observed for oligonucleotides are the c- and y-type ions from cleavage of the 3' C-O bond of the sugar-phosphate backbone, and the a-B and w-type ions from cleavage of the 5' C-O bond and loss of the nucleobase.[7]
By analyzing the mass-to-charge (m/z) ratios of these fragment ions, the sequence of the oligonucleotide can be confirmed. When an Ibu-dC residue is present, the fragment ions containing this modification will exhibit a mass shift of +71.0497 Da. This allows for the precise localization of the modification along the oligonucleotide backbone.
Diagram of Oligonucleotide Fragmentation
Sources
- 1. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. idtdna.com [idtdna.com]
- 4. Solid-Phase Synthesis of Oligodeoxynucleotides Containing N4-[2-(t-butyldisulfanyl)ethyl]-5-methylcytosine Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utupub.fi [utupub.fi]
- 7. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. DNA methylation determination by liquid chromatography-tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Oligonucleotide Synthesis with Ibu-deoxycytidine (Ibu-dC)
Welcome to the Advanced Oligonucleotide Synthesis Support Hub. This guide is designed for researchers and process engineers utilizing N4-isobutyryl-2'-deoxycytidine (Ibu-dC) phosphoramidites.[1] While Ibu-dC offers significant advantages for mild deprotection and compatibility with sensitive modifications (e.g., dyes, RNA chimeras), it introduces specific chemical behaviors that differ from the standard Benzoyl-dC (Bz-dC).
Module 1: The Ibu-dC Advantage & The Yield Paradox
Why use Ibu-dC? Standard Bz-dC requires harsh deprotection (Concentrated Ammonium Hydroxide at 55°C+ for 16h).[1] Ibu-dC is more labile, allowing for:
-
Ultra-Mild Deprotection: Compatible with TAMRA, Cy5, and HEX dyes which degrade under standard conditions.
-
Faster Throughput: Can be deprotected in Ammonium Hydroxide at room temperature.[2]
The Yield Paradox: Users often report lower yields with Ibu-dC not because the coupling fails, but because the deprotection strategy is mismatched , leading to two distinct failure modes:
-
Type A Failure (Incomplete): The isobutyryl group remains attached (Mass +70 Da).
-
Type B Failure (Transamidation): The protecting group is exchanged with an amine from the deprotection reagent (Mass +14 Da if using Methylamine).
Module 2: Upstream Synthesis Optimization (Coupling)
Before addressing deprotection, ensure the synthesis cycle is robust. Ibu-dC has slightly different solubility and steric properties than Bz-dC.[1]
Troubleshooting the Coupling Step
| Symptom | Probable Cause | Technical Solution |
| Low Stepwise Yield (<98%) | Moisture Contamination | Ibu-dC solutions are sensitive.[1] Ensure acetonitrile (ACN) water content is <30 ppm . Use molecular trap packs in the amidite bottle. |
| Spotty Coupling | Activator Strength | Standard Tetrazole may be too weak for sterically hindered sequences.[1] Switch to 0.25 M ETT (5-Ethylthio-1H-tetrazole) or DCI (4,5-Dicyanoimidazole) to enhance protonation of the diisopropylamino group.[1] |
| Precipitate in Line | Solubility Limit | Ibu-dC is hydrophobic.[1] Ensure concentration does not exceed 0.1 M in ACN. If using a high-throughput synthesizer, verify the nozzle is not clogging due to evaporation. |
The "Safe" Capping Strategy
-
Issue: Standard Cap A (Acetic Anhydride) is generally safe, but if you are using "Ultra-Mild" deprotection because of a sensitive dye, ensure you are NOT using phenoxyacetic anhydride (Pac-anhydride) unless your deprotection protocol specifically accounts for it.
-
Recommendation: For Ibu-dC workflows, standard Acetic Anhydride/N-Methylimidazole capping is recommended.[1]
Module 3: The Critical Step – Deprotection Dynamics
This is where 90% of yield loss occurs with Ibu-dC. You must choose your reagent based on the impurity profile you are willing to risk.
Visualizing the Chemical Pathway
The following diagram illustrates the competition between clean deprotection and the transamidation side reaction.
Caption: Figure 1. Reaction pathways for Ibu-dC deprotection. Note the risk of Transamidation (N4-Methyl-dC) when using methylamine-based reagents (AMA).[1]
Protocol Recommendations
Scenario A: The "Ultra-Mild" Route (Best for Dyes)
-
Reagent: 0.05 M Potassium Carbonate (K2CO3) in Methanol.
-
Condition: Room Temperature for 4 hours.
-
Risk: Incomplete deprotection.
-
Fix: If you see +70 Da peaks, extend time to 8 hours. Do not heat, as this degrades many dyes.
Scenario B: The "Standard" Route (Best Balance)
-
Reagent: Concentrated Ammonium Hydroxide (28-30%).[1]
-
Condition: Room Temperature for 24 hours OR 55°C for 1-2 hours.
-
Why: Ibu-dC hydrolyzes much faster than Bz-dC. You do not need the overnight heating required for Bz-dC.
-
Yield Tip: This is the safest method for Ibu-dC to avoid transamidation.
Scenario C: The "Fast" Route (AMA - High Risk)
-
Reagent: AMA (1:1 Ammonium Hydroxide / 40% Methylamine).
-
Condition: 65°C for 10 minutes.
-
Warning: While Glen Research notes Ibu-dC is "compatible" with AMA, Ac-dC (Acetyl-dC) is the preferred monomer for AMA.[1] Ibu-dC can suffer minor transamidation (approx 1-2%) if the time exceeds 15 minutes.[1]
-
Yield Tip: If you must use AMA with Ibu-dC, strictly limit heating to 10 minutes. Do not let it sit.
Module 4: Analytical Troubleshooting (FAQ)
Q1: My Mass Spec shows a peak at [M + 14 Da]. What happened? A: This is N4-Methyl-dC . You likely used AMA (Ammonium Hydroxide/Methylamine) for deprotection.[2][3][4] The methylamine attacked the isobutyryl carbonyl.
-
Corrective Action: Switch to Ammonium Hydroxide (no methylamine) or switch your monomer to Ac-dC (Acetyl-dC) for future fast-deprotection experiments.
Q2: My Mass Spec shows a peak at [M + 70 Da]. A: This is incomplete deprotection . The isobutyryl group is still attached.
-
Corrective Action: Increase deprotection time. If using K2CO3/MeOH, ensure the reagent is fresh (anhydrous methanol absorbs water, reducing basicity).
Q3: Can I use Ibu-dC with standard Benzoyl-dA? A: Yes, but you lose the "mild" advantage. You will be forced to deprotect the Bz-dA at 55°C for 8-16 hours. The Ibu-dC will survive this, but if you have sensitive dyes, they will be destroyed by the conditions required to remove the Benzoyl group from the A.
-
Best Practice: Always match your protecting groups. Use Pac-dA (Phenoxyacetyl-dA) with Ibu-dC for a fully mild cycle.[1]
Q4: I see a white precipitate after drying down my oligo. A: If you used K2CO3, this is residual salt. It is not an impurity in the oligo itself.
-
Corrective Action: Desalt using a Sephadex G-25 column or C18 cartridge before quantification.
References
-
Glen Research. (n.d.).[3] Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
- Reddy, M. P., Hanna, N. B., & Farooqui, F. (1997). Fast Cleavage and Deprotection of Oligonucleotides. Tetrahedron Letters. (Contextualized via Glen Research Technical Notes).
Sources
Optimizing activator concentration for Ibu-deoxycytidine coupling.
Technical Support Center: Ibu-deoxycytidine Conjugation
Welcome to the technical support center for optimizing the coupling of Ibuprofen (Ibu) to deoxycytidine (dC). This guide is designed for researchers, scientists, and drug development professionals who are working on synthesizing nucleoside-drug conjugates. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of activator-mediated coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction for coupling Ibuprofen to deoxycytidine?
The coupling of Ibuprofen, a carboxylic acid, to deoxycytidine is an amide bond formation. The carboxyl group (-COOH) of Ibuprofen is covalently linked to the exocyclic primary amine (-NH2) at the N4 position of the cytosine base. This reaction is not spontaneous and requires an activating agent to convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[1][2] Direct conversion is difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[2]
Q2: How do carbodiimide activators like EDC facilitate this coupling?
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), are "zero-length" crosslinkers that activate carboxyl groups.[3] The mechanism involves the reaction of the carboxyl group from Ibuprofen with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the primary amine of deoxycytidine to form the desired amide bond, releasing a soluble urea byproduct.[3][4]
However, the O-acylisourea intermediate is unstable, particularly in aqueous solutions, and can hydrolyze back to the carboxylic acid or rearrange into an unreactive N-acylurea, a common side product that can reduce yield.[4][5]
Q3: What is the role of additives like N-hydroxysuccinimide (NHS)?
To improve the efficiency of carbodiimide-mediated coupling and suppress side reactions, additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are frequently used.[4][6] These additives react with the unstable O-acylisourea intermediate to form a more stable semi-stable active ester (e.g., an NHS ester). This active ester is more resistant to hydrolysis and less prone to rearrangement, yet it remains sufficiently reactive to couple efficiently with the amine on deoxycytidine, leading to higher yields and a cleaner reaction profile.[3][6]
Q4: Are there alternatives to carbodiimide activators?
Yes, other classes of coupling reagents, such as uronium and phosphonium salts, are highly effective.[7]
-
Uronium Salts (e.g., HATU, HBTU): These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt- or OBt-active ester. They are known for fast reaction times and high yields.[4] A potential side reaction is guanidinylation of the amine if the activator is used in large excess.
-
Phosphonium Salts (e.g., PyBOP): These also form active esters and are known for producing very clean reactions with fewer side reactions compared to uronium salts.[7] They are generally more stable in solution than their uronium counterparts.[8]
The choice of activator often depends on the specific substrates, solvent system, and desired reaction kinetics.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Yield of Ibu-dC Conjugate
Potential Cause A: Insufficient Activation of Ibuprofen
-
Why it happens: The activator concentration may be too low to efficiently convert the carboxylic acid into its reactive form. Activator concentration is a critical variable; too little results in an incomplete reaction.[]
-
Solution:
-
Verify Reagent Stoichiometry: Ensure you are using at least 1.0-1.5 equivalents of the activator relative to the limiting reagent.
-
Perform an Activator Titration: Set up a series of small-scale parallel reactions, varying the activator concentration (e.g., 1.0, 1.5, 2.0, 2.5 equivalents). Analyze the reaction progress by HPLC or LC-MS to determine the optimal concentration.
-
Check Reagent Quality: Activators, especially carbodiimides, are moisture-sensitive. Use a fresh bottle or a properly stored aliquot. Moisture can hydrolyze the activator or the activated intermediate, quenching the reaction.[][11]
-
Potential Cause B: Inactive Nucleophile (deoxycytidine)
-
Why it happens: The reaction pH plays a crucial role. For the amine on deoxycytidine to be nucleophilic, it must be deprotonated. However, carbodiimide activation with EDC is most efficient under acidic conditions (pH 4.5-5.5), where the carboxyl group is protonated.[3][12] This creates a narrow optimal pH window.
-
Solution:
-
Optimize Reaction pH: Perform the reaction in a suitable buffer, such as MES, at a pH between 5.0 and 6.5. A two-step reaction can also be effective: activate the Ibuprofen with EDC/NHS at pH 5.0 for 15-30 minutes, then add the deoxycytidine and raise the pH to 7.0-7.5 to facilitate the nucleophilic attack.
-
Solvent Choice: Ensure both Ibuprofen and deoxycytidine are soluble in the chosen reaction solvent. Aprotic polar solvents like DMF or DMSO are often used. Water content should be minimized.[]
-
Potential Cause C: Unprotected Hydroxyl Groups
-
Why it happens: The 3' and 5' hydroxyl groups on the deoxyribose of deoxycytidine are also nucleophilic and can compete with the N4-amine, leading to a mixture of ester and amide products and reducing the yield of the desired conjugate.
-
Solution:
-
Use Protected Nucleosides: The most robust strategy is to use a deoxycytidine derivative where the hydroxyl groups are protected. A common choice is 5'-O-DMT-deoxycytidine, which protects the most reactive primary hydroxyl group. For complete specificity, a 3'-O-protected derivative (e.g., 3'-O-TBDMS) should also be used.
-
Phosphoramidite Chemistry: For integration into oligonucleotide synthesis, the recommended approach is to use a pre-formed Ibu-dC phosphoramidite.[13] In this case, the Ibuprofen is already coupled to the N4 position of a fully protected dC phosphoramidite monomer.
-
Issue 2: Multiple Peaks on HPLC/LC-MS (Significant Side Products)
Potential Cause A: N-acylurea Formation
-
Why it happens: This is a classic side reaction with carbodiimide activators where the O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.[4][5]
-
Solution:
-
Incorporate an Additive: Always include NHS or HOBt (1.1-1.2 equivalents) in your reaction when using EDC or DCC. The additive rapidly traps the O-acylisourea to form a more stable active ester, outcompeting the rearrangement reaction.[5]
-
Control Temperature: Running the reaction at a lower temperature (e.g., 4°C) can sometimes slow down the rearrangement side reaction more than the desired coupling.
-
Potential Cause B: Di- or Tri-Conjugation
-
Why it happens: If unprotected deoxycytidine is used, Ibuprofen may couple to the N4-amine as well as the 3' and/or 5' hydroxyls, resulting in multiple products.
-
Solution:
-
Employ Protecting Groups: As mentioned above, using 5'-O-DMT and/or 3'-O-protected deoxycytidine is the most effective way to prevent side reactions at the hydroxyl positions.
-
Control Stoichiometry: Using deoxycytidine as the limiting reagent can help minimize the formation of multiple additions, although it will not confer positional selectivity.
-
Issue 3: Difficulty Purifying the Final Product
Potential Cause: Similar Physicochemical Properties of Product and Impurities
-
Why it happens: Unreacted starting materials, urea byproducts, and side products can have similar solubility or chromatographic behavior to the desired conjugate, making separation challenging.[14][15] Purification is often the step where the most yield is lost.[15][16]
-
Solution:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common and powerful method for purifying nucleoside conjugates.[17] The hydrophobicity of the Ibuprofen moiety will significantly increase the retention time of the conjugate compared to unreacted deoxycytidine.
-
Size Exclusion Chromatography (SEC): Useful for removing small molecule impurities (like urea byproduct and excess activator) from the larger conjugate.[14]
-
Aqueous Wash: If using a water-soluble carbodiimide like EDC, the corresponding urea byproduct is also water-soluble and can often be removed by an aqueous extraction if the product is soluble in an immiscible organic solvent.[5]
-
Data & Protocols
Table 1: Comparison of Common Activator Systems
| Activator System | Typical Molar Equivalents (Activator:Additive:Ibu) | Solvent | Pros | Cons |
| EDC / NHS | 1.5 : 1.2 : 1.0 | DMF, DMSO, MES buffer | Water-soluble byproduct; good efficiency with additive.[5] | Prone to N-acylurea side reaction without additive; pH sensitive.[4] |
| DCC / HOBt | 1.2 : 1.2 : 1.0 | DCM, DMF | High yields; cost-effective. | Insoluble DCU byproduct is difficult to remove from resin-based synthesis.[4][5] |
| HATU / DIPEA | 1.2 : 2.0 : 1.0 | DMF, NMP | Very fast and highly efficient; low racemization.[4] | More expensive; potential for guanidinylation side reaction. |
| PyBOP / DIPEA | 1.2 : 2.0 : 1.0 | DMF, DCM | Clean reactions; high yields; no guanidinylation.[7] | Byproduct can be toxic (HMPA with BOP reagent).[7] |
Protocol: Optimization of EDC/NHS Concentration for Ibu-dC Coupling
This protocol outlines a small-scale experiment to determine the optimal activator concentration.
Materials:
-
5'-O-DMT-deoxycytidine
-
Ibuprofen
-
EDC hydrochloride (fresh)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
HPLC or LC-MS for analysis
Procedure:
-
Prepare Stock Solutions:
-
Ibuprofen: 100 mM in anhydrous DMF.
-
5'-O-DMT-dC: 100 mM in anhydrous DMF.
-
EDC: 500 mM in anhydrous DMF (prepare fresh).
-
NHS: 500 mM in anhydrous DMF.
-
-
Set up Reactions: In four separate microcentrifuge tubes, add the following:
-
Tube 1 (1.2 eq EDC): 100 µL Ibuprofen stock, 12 µL NHS stock, 12 µL EDC stock.
-
Tube 2 (1.5 eq EDC): 100 µL Ibuprofen stock, 12 µL NHS stock, 15 µL EDC stock.
-
Tube 3 (2.0 eq EDC): 100 µL Ibuprofen stock, 12 µL NHS stock, 20 µL EDC stock.
-
Tube 4 (2.5 eq EDC): 100 µL Ibuprofen stock, 12 µL NHS stock, 25 µL EDC stock.
-
-
Activation Step: Vortex each tube briefly and allow the activation to proceed at room temperature for 20 minutes.
-
Coupling Step:
-
To each tube, add 100 µL of the 5'-O-DMT-dC stock solution.
-
Add 2 equivalents of DIPEA relative to the Ibuprofen.
-
Vortex and let the reaction proceed at room temperature for 4-6 hours or overnight.
-
-
Analysis:
-
Quench a small aliquot (5 µL) of each reaction mixture with water.
-
Analyze the quenched aliquots by RP-HPLC to determine the percentage conversion of the limiting reagent (5'-O-DMT-dC) to the desired product.
-
Compare the chromatograms to identify the EDC concentration that provides the highest conversion with the fewest side products.
-
Visualizations
Mechanism & Workflow Diagrams
Caption: Mechanism of EDC/NHS-mediated Ibu-dC coupling.
Caption: Experimental workflow for optimizing activator concentration.
Caption: Troubleshooting flowchart for low yield in Ibu-dC coupling.
References
-
Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.
-
Common side reactions in phosphoramidite synthesis and their prevention. BenchChem.
-
A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. BenchChem.
-
Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
-
Functionalizing Nucleic Acids: Synthesis and Purification Strategies for Bioconjugates as Biomaterials. PMC, National Center for Biotechnology Information.
-
TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.
-
Functionalizing Nucleic Acids: Synthesis and Purification Strategies for Bioconjugates as Biomaterials. Wiley Online Library.
-
A Head-to-Head Battle: Uronium vs. Phosphonium Coupling Reagents in Peptide Synthesis. BenchChem.
-
A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience.
-
Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. BOC Sciences.
-
Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks... PMC, National Center for Biotechnology Information.
-
What affects the yield of your oligonucleotides synthesis. Bio-Synthesis Inc.
-
IBU-DC Phosphoramidite. MedchemExpress.com.
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts.
-
Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
-
Compositions and methods for phosphoramidite and oligonucleotide synthesis. Google Patents.
-
Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide... MDPI.
-
Evaluating and Isolating Synthetic Oligonucleotides. Thermo Fisher Scientific.
-
FAQs - Length, Quality and Yield. ELLA Biotech.
-
(PDF) Functionalizing Nucleic Acids: Synthesis and Purification Strategies for Bioconjugates as Biomaterials. ResearchGate.
-
pH Optimization of Amidation via Carbodiimides. ResearchGate.
-
dG (iBu) CE-Phosphoramidite. LGC, Biosearch Technologies.
-
PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. IU Indianapolis ScholarWorks.
-
Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
-
Understanding Oligonucleotide Synthetic Yields. TriLink BioTechnologies.
-
Proposed mechanism for activation by uronium salt. ResearchGate.
-
Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. ACS Publications.
-
(PDF) On-demand synthesis of phosphoramidites. ResearchGate.
-
Peptide Coupling Reagents Guide. Sigma-Aldrich.
-
Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis. Ben-Gurion University Research Portal.
-
Carbodiimides and Additives. Aapptec Peptides.
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- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 5. peptide.com [peptide.com]
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- 8. cris.bgu.ac.il [cris.bgu.ac.il]
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- 13. medchemexpress.com [medchemexpress.com]
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- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 17. d-nb.info [d-nb.info]
Refinement of deprotection conditions for sensitive oligonucleotides.
Welcome to the Advanced Oligonucleotide Synthesis Support Hub .
I am Dr. Aris, your Senior Application Scientist. Below you will find a technical refinement guide designed to troubleshoot and optimize deprotection protocols for sensitive oligonucleotides. This guide moves beyond basic "recipes" to explain the chemical causality of failure modes, ensuring you can design self-validating experiments.
Quick Navigation: The Deprotection Decision Matrix
Before proceeding, identify your oligonucleotide's "Risk Profile" using the logic flow below. This determines your reagent choice.
Figure 1: Decision matrix for selecting deprotection conditions based on modification sensitivity.
Module 1: Fluorophore Preservation (Cy3, Cy5, TAMRA)
The Issue: Researchers frequently observe a complete loss of color or >90% degradation of Cy5/Cy3 labeled oligos. The Cause: Cyanine and Rhodamine dyes are susceptible to nucleophilic attack by ammonia and methylamine at high temperatures. Standard AMA deprotection (Ammonium Hydroxide/Methylamine 1:1) at 65°C irreversibly degrades the polymethine chain of Cy dyes [1].
Troubleshooting Protocol: The "UltraMild" System
To preserve these dyes, you must eliminate aggressive nucleophiles and heat. This requires a change in synthesis chemistry, not just deprotection.[1]
Prerequisites:
-
Monomers: You must use "UltraMild" phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG).
-
Capping: Use Phenoxyacetic Anhydride (Pac2O) instead of Acetic Anhydride (Cap A) to prevent transamidation of dG.
Protocol:
-
Cleavage & Deprotection: Incubate the solid support in 0.05 M Potassium Carbonate (K2CO3) in Methanol .
-
Conditions: 4 hours at Room Temperature (RT).
-
Neutralization: This reagent cannot be evaporated directly (high pH concentrates as solvent evaporates, destroying the oligo). You must neutralize with an equimolar amount of Glacial Acetic Acid (approx. 6 µL per mL of reagent) prior to drying [2].[2]
| Reagent | Compatibility with Cy5 | Risk Factor |
| AMA @ 65°C | 0% (Severe Degradation) | Critical Failure |
| NH4OH @ 55°C | < 50% (Partial Degradation) | High Risk |
| NH4OH @ RT | ~80% (Acceptable) | Moderate Risk (Slow) |
| K2CO3/MeOH @ RT | > 95% (Optimal) | Low Risk |
Module 2: RNA Deprotection (2'-O-TBDMS/TOM)
The Issue: Low yields or degraded RNA after deprotection. The Cause: RNA requires a two-step deprotection.[1] The 2'-hydroxyl group is protected by TBDMS or TOM, which requires fluoride ions for removal. Using Tetrabutylammonium Fluoride (TBAF) is outdated and often leads to desalting difficulties. The modern standard is Triethylamine Trihydrofluoride (TEA·3HF) [3].[1][3][4]
Protocol: The DMSO/TEA·3HF Method
Step 1: Base Deprotection & Cleavage [2][5]
-
Reagent: AMA (1:1 NH4OH/40% Methylamine).
-
Conditions: 10 minutes @ 65°C.
-
Action: Dry the sample down completely in a SpeedVac. Crucial: If you need to keep the DMT group on for cartridge purification, do not heat during drying.[4]
Step 2: 2' Silyl Removal
-
Reagent Prep: Mix 125 µL TEA·3HF with 100 µL DMSO (Anhydrous).
-
Reaction: Dissolve the dried RNA pellet in this mixture.
-
Conditions: Heat at 65°C for 2.5 hours .
-
Quenching:
-
For Precipitation: Add 3M Sodium Acetate and Ethanol.
-
For Cartridge Purification: Quench with 1.75 mL of RNA Quenching Buffer (water/ammonium bicarbonate) to neutralize the HF before loading onto the column.
-
Module 3: Purity & Side Reactions (Acrylonitrile Adducts)
The Issue: Mass Spectrometry (ESI-MS) shows a recurring +53 Da impurity peak (or multiples thereof). The Cause: This is the "Cyanoethyl Adduct." During deprotection, the phosphate protecting group (beta-cyanoethyl) undergoes beta-elimination, releasing acrylonitrile . Acrylonitrile is a Michael acceptor that alkylates the N3 position of Thymine (T) or Uracil (U) [4].[6]
Mechanism Visualization:
Figure 2: Pathway of Acrylonitrile adduct formation on Thymine residues.
Troubleshooting Protocol: The DEA Wash
To prevent this, you must scavenge the acrylonitrile before the cleavage step releases the oligo into the solution.
-
Reagent: 10% Diethylamine (DEA) in Acetonitrile.[6]
-
Method: While the oligo is still on the CPG column (on the synthesizer or manually), flush with DEA solution.[6]
-
Time: 3–5 minutes.
-
Mechanism: DEA selectively removes the cyanoethyl groups. The acrylonitrile formed is washed away in the solvent flow.
-
Proceed: Wash with Acetonitrile, then proceed to standard cleavage (AMA or NH4OH).
Module 4: GalNAc Conjugates
The Issue: GalNAc (N-acetylgalactosamine) clusters are expensive and complex. Users fear degrading the sugar moiety or the linker. The Insight: Most trivalent GalNAc phosphoramidites are robust. However, the linker chemistry dictates the protocol.
-
Standard Linkers: Compatible with standard Ammonium Hydroxide (55°C, overnight).
-
Sensitivity: Avoid AMA if the linker contains esters susceptible to aminolysis by methylamine.
Recommendation: Unless the manufacturer specifies "UltraMild," use Concentrated Ammonium Hydroxide at 55°C for 15-17 hours . This ensures full deprotection of the base protecting groups without risking the integrity of the sugar cluster [5].
References
-
Glen Research. UltraMild Deprotection Strategies for Sensitive Dyes.[7] Glen Report 22.18. Link
-
Glen Research. Procedure for UltraMild Deprotection. Technical Bulletin. Link
-
Wincott, F. et al. Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 1995, 23(14), 2677-2684. Link
-
Capaldi, D. et al. Addition of Acrylonitrile to Phosphorothioate Oligonucleotides: Adduct Characterization and Avoidance.[8] Organic Process Research & Development, 2003.[9] Link
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of N4-isobutyryl-deoxycytidine and N4-acetyl-deoxycytidine as Protecting Groups in Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The fidelity of this synthesis hinges on the effective protection of reactive functional groups on the nucleobases. For deoxycytidine (dC), the choice of the N4-exocyclic amino protecting group is critical to prevent side reactions and ensure the integrity of the final product. This guide provides an in-depth, objective comparison of two commonly used protecting groups: N4-isobutyryl-deoxycytidine (Ibu-dC) and N4-acetyl-deoxycytidine (Ac-dC).
The Critical Role of Protecting Groups in Oligonucleotide Synthesis
Solid-phase oligonucleotide synthesis is a cyclical process involving the sequential addition of phosphoramidite monomers to a growing chain on a solid support.[1] To ensure that the coupling reaction occurs specifically at the 5'-hydroxyl group of the growing chain, all other reactive groups on the nucleobases must be temporarily blocked with protecting groups.[2] These groups prevent unwanted side reactions during the phosphoramidite coupling and oxidation steps.[3]
A key challenge arises during the final deprotection step, where the protecting groups are removed to yield the desired oligonucleotide. The conditions for deprotection must be carefully chosen to be effective without damaging the newly synthesized DNA or RNA strand, especially when sensitive or modified bases are included.[4]
The Problem of Transamination with Deoxycytidine
A significant side reaction that can occur during the deprotection of dC is transamination .[5] This chemical reaction involves the transfer of an amino group from the deprotection solution (which often contains amines like methylamine or ethylene diamine) to the C4 position of the cytosine ring, displacing the original amino group along with its protecting group.[6] This results in a modified and incorrect nucleobase within the oligonucleotide sequence, impacting its hybridization properties and biological function.
Caption: Mechanism of transamination, a common side reaction during oligonucleotide deprotection.
Chemical Structures of Ibu-dC and Ac-dC
The choice of protecting group influences its lability and its effectiveness in preventing side reactions. Here are the chemical structures of Ibu-dC and Ac-dC:
Caption: Chemical structures of N4-isobutyryl-deoxycytidine (Ibu-dC) and N4-acetyl-deoxycytidine (Ac-dC).
Performance Comparison: Ibu-dC vs. Ac-dC
The primary performance metric for these protecting groups is their ability to prevent transamination during deprotection while being removable under conditions that do not harm the oligonucleotide product.
| Feature | N4-isobutyryl-deoxycytidine (Ibu-dC) | N4-acetyl-deoxycytidine (Ac-dC) |
| Protecting Group Lability | More labile than benzoyl (Bz) | Very labile, considered an "ultramild" protecting group[7] |
| Deprotection Conditions | Can be removed with standard ammonium hydroxide, but may require harsher conditions than Ac-dC. | Can be removed under very mild conditions (e.g., 0.05M potassium carbonate in methanol) or standard conditions (e.g., AMA at 65°C for 10 minutes).[8][9] |
| Prevention of Transamination | Offers moderate protection. With ethylene diamine deprotection, transamination is approximately 4%.[8] | Offers excellent protection. With ethylene diamine deprotection, transamination is at an undetectable level.[8] |
| Compatibility with Sensitive Oligos | Less suitable for oligonucleotides containing highly sensitive or modified bases due to the potential for harsher deprotection conditions and a higher risk of side reactions. | Highly suitable for the synthesis of sensitive oligonucleotides, including those with base-labile modifications.[4] |
| Impact on Oligo Purity | Higher potential for transamination can lead to impurities in the final product, which may require additional purification steps. | The very low to undetectable level of transamination contributes to a higher purity of the final oligonucleotide product.[7] |
Causality Behind the Performance Difference
The superior performance of Ac-dC in preventing transamination lies in the kinetics of its removal. The acetyl group is hydrolyzed very rapidly, almost instantly, under basic conditions.[7] This rapid removal of the protecting group means that the competing transamination reaction, which is slower, does not have a chance to occur.
In contrast, the isobutyryl group on Ibu-dC is more sterically hindered and thus removed more slowly than the acetyl group. This slower removal provides a larger window of opportunity for the amine in the deprotection solution to attack the C4 position of the cytosine ring, leading to a higher incidence of transamination.
Experimental Protocol: Evaluating Transamination Levels
To quantitatively compare the performance of Ibu-dC and Ac-dC, a standard experiment involves synthesizing a short oligonucleotide containing dC protected with either group, followed by deprotection under specific conditions and analysis of the product by a high-resolution method like HPLC or mass spectrometry.
Objective: To determine the percentage of transamination for Ibu-dC and Ac-dC protected oligonucleotides upon deprotection with ethylene diamine.
Materials:
-
DNA synthesizer
-
Solid support for oligonucleotide synthesis
-
Phosphoramidites for A, G, T, and dC (either Ibu-dC or Ac-dC)
-
Standard synthesis reagents (activator, capping solution, oxidizing solution)
-
Deprotection solution: Ethylene diamine in ethanol
-
HPLC system with an appropriate column for oligonucleotide analysis
-
Mass spectrometer
Methodology:
-
Oligonucleotide Synthesis:
-
Synthesize a test oligonucleotide sequence (e.g., 5'-CGCGCGCGCG-3') on the DNA synthesizer.
-
For one synthesis, use the phosphoramidite of Ibu-dC.
-
For a parallel synthesis, use the phosphoramidite of Ac-dC.
-
Ensure that all other synthesis parameters are identical for both syntheses.
-
-
Deprotection:
-
After synthesis, treat the solid support from each synthesis with the ethylene diamine/ethanol solution.
-
Follow the standard protocol for deprotection time and temperature.
-
-
Sample Preparation:
-
After deprotection, cleave the oligonucleotides from the solid support.
-
Evaporate the deprotection solution and resuspend the oligonucleotide product in a suitable buffer for analysis.
-
-
Analysis:
-
Inject the samples into the HPLC system.
-
Analyze the resulting chromatograms to identify the peak corresponding to the full-length, correctly deprotected oligonucleotide and any peaks corresponding to transaminated side products.
-
Quantify the area under each peak to determine the relative percentage of the desired product and the transaminated product.
-
Confirm the identity of the peaks using mass spectrometry.
-
Caption: Experimental workflow for comparing Ibu-dC and Ac-dC performance.
Conclusion and Recommendations
For routine oligonucleotide synthesis where the sequence does not contain sensitive modifications, Ibu-dC can provide adequate protection and is an improvement over the older benzoyl protecting group.
However, for applications requiring the highest purity, or for the synthesis of oligonucleotides with base-labile modifications, N4-acetyl-deoxycytidine (Ac-dC) is the demonstrably superior choice. Its rapid deprotection kinetics virtually eliminate the problematic transamination side reaction, leading to a cleaner final product and preserving the integrity of sensitive moieties within the oligonucleotide. The use of Ac-dC is a key component of "ultramild" synthesis strategies that are essential for cutting-edge applications in drug development and diagnostics.
References
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
- Beaucage, S. L. (2001). Protecting Groups in Oligonucleotide Synthesis. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc.
- Ohkubo, A., et al. (2013). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 18(10), 12345-12363.
- Tang, X. (2020). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances, 10(42), 25068-25078.
-
LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
- Capaldi, D. C., et al. (2020). Impact of Impurities on the Quality and Safety of Oligonucleotides as Drug Substances. Organic Process Research & Development, 24(12), 2795-2806.
-
Wikipedia. (2023, November 29). Transamination. Retrieved from [Link]
- Capaldi, D. C., et al. (2020). Impact of Impurities on the Quality and Safety of Oligonucleotides as Drug Substances. Accounts of Chemical Research, 53(5), 988-1003.
-
LibreTexts Chemistry. (2024, September 22). 29.9: Catabolism of Proteins- Deamination. Retrieved from [Link]
- Martinez-del-Pozo, A., et al. (1997).
- Chaput, J. C., & Szostak, J. W. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(24), 5545-5550.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Transamination Reactions ; Definition, Introduction, Mechanism, Examples, Importance. (2024, November 6). Chemistry Learner. Retrieved from [Link]
Sources
- 1. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. biotage.com [biotage.com]
- 4. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transamination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. atdbio.com [atdbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ibu-deoxycytidine
Introduction: Beyond the Benchtop - Responsible Management of Nucleoside Analogs
In the fast-paced world of drug discovery and molecular biology, our focus is often on synthesis, screening, and efficacy. However, the lifecycle of a research chemical does not end when an experiment is complete. The responsible management and disposal of novel compounds like Ibu-deoxycytidine, a modified nucleoside analog, are paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance.
As a synthetic derivative of deoxycytidine, Ibu-deoxycytidine is integral to oligonucleotide synthesis and related research.[1][2][3] Like many nucleoside analogs, it possesses the potential for biological activity, which necessitates that we treat it not as benign waste, but as a hazardous chemical requiring a dedicated and meticulous disposal pathway. This guide moves beyond mere procedural lists to explain the causality behind each step, empowering you to make informed, safe decisions. Our goal is to embed a culture of safety that validates every protocol and builds unshakable trust in our laboratory practices.
Part 1: Foundational Safety - Hazard Assessment and Personal Protection
Before any disposal protocol begins, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for Ibu-deoxycytidine may not always be accessible, we can infer its risk profile from the parent molecule, deoxycytidine, and related analogs. Deoxycytidine derivatives can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][5] Therefore, we must handle Ibu-deoxycytidine with the assumption of similar hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation exposure.[6] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn over goggles if there is a splash risk.
-
Hand Protection: Chemically resistant nitrile gloves are essential. For handling cytotoxic compounds, which many nucleoside analogs are considered, double-gloving is the best practice.[7]
-
Body Protection: A lab coat, fully buttoned, and closed-toe shoes are required to protect against skin exposure.[6]
Key Hazard Information for Deoxycytidine Analogs
The table below summarizes the typical hazards associated with deoxycytidine derivatives, which should be applied to Ibu-deoxycytidine as a precautionary measure.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[4] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation[4] |
Part 2: The Core Protocol - A Step-by-Step Disposal Workflow
The disposal of Ibu-deoxycytidine must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.[6] At no point should this compound or its solutions be disposed of down the drain or in the regular trash.[8][9]
Workflow for Waste Segregation and Disposal
The following diagram outlines the decision-making process and procedural flow for safely disposing of all waste streams contaminated with Ibu-deoxycytidine.
Caption: Ibu-deoxycytidine Waste Disposal Workflow
Detailed Methodologies
Step 1: Waste Identification and Segregation The foundational principle of chemical waste management is segregation. Never mix incompatible waste streams. All items that have come into contact with Ibu-deoxycytidine must be treated as hazardous waste.[6][10]
-
Solid Waste: This includes contaminated PPE (gloves, disposable lab coats), weigh boats, centrifuge tubes, and pipette tips.
-
Liquid Waste: This includes all solutions containing Ibu-deoxycytidine and the first two to three rinses of any container that held the compound.[11] Subsequent rinses of triple-rinsed containers can typically be disposed of as non-hazardous waste, but consult your EHS office.
-
Sharps Waste: Needles, syringes, and contaminated glass Pasteur pipettes must be placed in a designated, puncture-proof sharps container.
Step 2: Preparing the Hazardous Waste Container Proper containment is a legal and safety requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[12]
-
Select a Compatible Container: Use a leak-proof container with a secure, screw-top lid.[13] The container material must be compatible with the waste; for most organic solvents and aqueous solutions, high-density polyethylene (HDPE) is appropriate.
-
Affix a Hazardous Waste Label: Your institution's EHS department will provide official hazardous waste labels. This label must be affixed to the container before the first drop of waste is added.[13]
-
Fill Out the Label Correctly:
-
Clearly write "Hazardous Waste."
-
List all chemical constituents, including Ibu-deoxycytidine and any solvents. Estimate percentages.
-
Indicate the date when waste was first added (the "accumulation start date").
-
Step 3: Waste Accumulation Laboratories must designate a "Satellite Accumulation Area" (SAA) where hazardous waste is stored before EHS collection.[13]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[12]
-
Keep waste containers securely closed at all times, except when adding waste.
-
Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[12]
-
Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub).[12]
Step 4: Arranging for Final Disposal Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though this varies), you must arrange for its removal.[13][14]
-
Ensure the hazardous waste label is complete and accurate.
-
Follow your institution's specific procedure to request a waste pickup from the EHS department.
-
Maintain records of the waste generated and disposed of as required by your institution.
Part 3: Spill Management - An Emergency Response Protocol
Accidents happen. A prepared response is critical to mitigate exposure and contamination.
For a small spill of solid Ibu-deoxycytidine:
-
Alert Personnel: Notify others in the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Gently Cover the Spill: Use absorbent pads or paper towels to cover the powder. This prevents it from becoming airborne.
-
Wet the Material: Carefully dampen the absorbent material with a 70% ethanol solution to avoid raising dust.
-
Clean the Area: Starting from the outside of the spill and working inward, carefully wipe up the material.
-
Dispose of Waste: Place all contaminated cleaning materials into your solid hazardous waste container.
-
Final Decontamination: Wipe the spill area with a detergent solution, followed by clean water.
For a small spill of a solution containing Ibu-deoxycytidine:
-
Follow steps 1-3 above.
-
Contain the Spill: Use absorbent pads or spill socks from a chemical spill kit to surround the liquid and prevent it from spreading.
-
Absorb the Liquid: Cover the spill with absorbent material, working from the outside in.
-
Dispose of Waste: Place all saturated absorbent materials into your solid hazardous waste container.
-
Final Decontamination: Clean the spill area with a detergent solution, followed by clean water.
Conclusion: Fostering a Culture of Safety and Responsibility
The proper disposal of Ibu-deoxycytidine is not an afterthought but an integral part of the research process. By understanding the scientific rationale behind these procedures—from hazard identification and PPE selection to waste segregation and spill response—we elevate our laboratory practices. This commitment protects you, your colleagues, and the environment, reinforcing the foundation of trust and expertise that defines our scientific community. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for your location.
References
-
Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]
-
Title: Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs Source: Oregon OSHA URL: [Link]
-
Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]
-
Title: Deoxycytidine (CAS 951-77-9) - Chemical & Physical Properties Source: Cheméo URL: [Link]
-
Title: Deoxycytidine | C9H13N3O4 Source: PubChem - NIH URL: [Link]
-
Title: Hazardous Waste Disposal Guide Source: Northwestern University URL: [Link]
-
Title: Safe handling of cytotoxics: guideline recommendations Source: PMC - PubMed Central URL: [Link]
-
Title: Managing Hazardous Waste Generated in Laboratories Source: Ohio EPA URL: [Link]
-
Title: NIH Waste Disposal Guide 2022 Source: National Institutes of Health URL: [Link]
-
Title: deoxy Cytidine (n-ibu) p-methyl phosphonamidite Source: ChemGenes URL: [Link]
-
Title: Guidelines for Cytotoxic (Antineoplastic) Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Regulation of Laboratory Waste Source: American Chemical Society URL: [Link]
-
Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Biohazardous Waste Management Source: University of California, Riverside URL: [Link]
-
Title: Comprehensive study of ibuprofen and its metabolites in activated sludge batch experiments and aquatic environment Source: PubMed URL: [Link]
-
Title: Safe handling of cytotoxic drugs in the workplace Source: Health and Safety Executive (UK) URL: [Link]
-
Title: Nucleoside Analogs: A Review of Its Source and Separation Processes Source: PMC - PubMed Central URL: [Link]
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- 2. chemgenes.com [chemgenes.com]
- 3. apexbt.com [apexbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. osha.oregon.gov [osha.oregon.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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